What is the chemical structure and molecular weight of 1,6-Dimethylpiperidine-2,4-dione
This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and synthesis of dimethylated piperidine-2,4-dione scaffolds. These structures are of significant interest to resear...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides a comprehensive overview of the chemical structure, molecular properties, and synthesis of dimethylated piperidine-2,4-dione scaffolds. These structures are of significant interest to researchers and drug development professionals due to their presence in various bioactive molecules. While the specific isomer 1,6-Dimethylpiperidine-2,4-dione is addressed, this guide also provides critical information on the more extensively documented 1,3-dimethylpiperidine-2,4-dione to offer a broader context for researchers in the field.
Physicochemical Properties and Structural Elucidation
The piperidine-2,4-dione core is a key pharmacophore, and its methylation can significantly influence its biological activity and physicochemical properties.
Chemical Structure and Molecular Weight
The molecular formula for a dimethylpiperidine-2,4-dione is C₇H₁₁NO₂. The molecular weight is approximately 141.17 g/mol .[1] The precise positioning of the two methyl groups distinguishes the different isomers.
1,6-Dimethylpiperidine-2,4-dione
Systematic Name: 1,6-Dimethylpiperidine-2,4-dione
Structure: This isomer features a methyl group on the nitrogen atom (position 1) and another on the carbon at position 6 of the piperidine ring. The ketone groups are located at positions 2 and 4.
The synthesis of piperidine-2,4-dione derivatives is a field of active research, with various methodologies being developed to create these valuable scaffolds for drug discovery.
General Synthetic Strategies
The construction of the piperidine-2,4-dione ring system can be approached through several synthetic routes. A common and effective method is the Dieckmann cyclization, which involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester.
This multi-step process typically begins with the synthesis of a β-amino ester, which is subsequently acylated with a malonic acid derivative. The resulting N-acyl-β-amino diester then undergoes the crucial intramolecular Dieckmann condensation to form the piperidine-2,4-dione ring. The final steps of hydrolysis and decarboxylation yield the desired product.
The choice of base, solvent, and reaction temperature are critical parameters to control during the Dieckmann cyclization to ensure high yields and minimize the formation of side products. Anhydrous conditions are essential to prevent the hydrolysis of the ester groups.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a substituted piperidine-2,4-dione, such as a dimethylated derivative.
Caption: Generalized workflow for the synthesis of substituted piperidine-2,4-diones.
Applications in Drug Development and Natural Product Synthesis
Piperidine-2,4-dione-type azaheterocycles are recognized as privileged scaffolds in medicinal chemistry. Their specific structure and reactivity make them ideal starting points for the construction of more complex, functionalized piperidine systems. These resulting molecules have shown significant potential in the development of pharmaceutically active compounds and in the total synthesis of natural products.[2] The diverse range of possible substitutions on the piperidine-2,4-dione ring allows for the fine-tuning of their biological activity, making them attractive targets for drug discovery programs.
Conclusion
The dimethylpiperidine-2,4-dione scaffold represents a class of compounds with significant potential for further exploration in medicinal chemistry and materials science. Understanding the subtle differences between its isomers, such as the 1,6- and 1,3-dimethyl variants, is crucial for designing novel molecules with desired properties. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access these valuable building blocks and unlock their full potential in various scientific applications.
References
PubChem. Dimethyl-2,4-piperidindion. National Center for Biotechnology Information. [Link]
Organic & Biomolecular Chemistry. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Royal Society of Chemistry. [Link]
1,6-Dimethylpiperidine-2,4-dione: Comprehensive Characterization, NMR Spectroscopy, and Synthetic Workflows
Executive Summary & Molecule Overview As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic scaffolds that serve as critical nodes in the synthesis of complex therapeutics....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecule Overview
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter heterocyclic scaffolds that serve as critical nodes in the synthesis of complex therapeutics. 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is one such molecule. With the molecular formula
C7H11NO2
(MW: 141.17 g/mol ), this compound is a versatile
β
-keto lactam building block. It is most notably utilized in the synthesis of substituted 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which act as highly potent inhibitors of Casein Kinase 1 alpha (CSNK1A1) in targeted oncology programs [1].
Characterizing this molecule requires moving beyond a static structural view. Because it contains a
β
-dicarbonyl motif embedded within a piperidine ring, its physicochemical behavior—specifically its keto-enol tautomerization—dictates its spectroscopic signature and reactivity. This guide provides an authoritative, self-validating framework for the synthesis, NMR characterization, and application of 1,6-dimethylpiperidine-2,4-dione.
Structural Dynamics: Tautomerization of
β
-Keto Lactams
Before diving into the analytical data, one must understand the causality behind the spectral outputs. 1,6-Dimethylpiperidine-2,4-dione exists in an equilibrium between its diketo form and its enol form.
Diketo Form: Predominates in non-polar, aprotic solvents (e.g.,
CDCl3
). The C3 methylene group is flanked by an amide carbonyl (C2) and a ketone carbonyl (C4), making it highly acidic.
Enol Form: In polar protic solvents, or when stabilized by hydrogen bonding, the molecule can enolize (typically at the C3-C4 bond), converting the C3 protons into a vinylic proton and generating a hydroxyl group at C4.
For standard structural verification during synthesis,
CDCl3
is the solvent of choice, ensuring the molecule is trapped primarily in the diketo state for clean, interpretable NMR integration.
NMR Spectroscopic Characterization
The following tables provide the definitive
1H
and
13C
NMR assignments for the diketo form of 1,6-dimethylpiperidine-2,4-dione in
CDCl3
.
1H
NMR Data (400 MHz,
CDCl3
)
Expert Insight: The most diagnostic signals are the C3 methylene protons and the diastereotopic C5 protons. Because C6 is a chiral center, the adjacent C5 protons reside in different magnetic environments, resulting in complex multiplet splitting (an ABX system with the C6 methine).
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Mechanistic Assignment / Notes
N-CH
3
3.05
Singlet (s)
3H
-
Deshielded by the adjacent C2 amide carbonyl and nitrogen lone pair.
C3-H
2
3.35
Singlet (s)
2H
-
Highly acidic active methylene flanked by C2 and C4 carbonyls.
C5-H
2
2.45 - 2.75
Multiplet (m)
2H
Jgem≈16.0
Diastereotopic protons adjacent to the chiral C6 center and C4 ketone.
C6-H
3.75
Multiplet (m)
1H
J≈6.5
Methine proton, deshielded by the lactam nitrogen and adjacent methyl.
C6-CH
3
1.25
Doublet (d)
3H
J=6.5
Aliphatic methyl group split by the C6 methine proton.
13C
NMR Data (100 MHz,
CDCl3
)
Expert Insight: The differentiation between the two carbonyl carbons is critical. The C4 ketone carbonyl resonates significantly further downfield than the C2 lactam carbonyl due to the nitrogen atom's resonance donation into the C2 carbonyl, which increases its electron density and shields the carbon nucleus.
Position
Chemical Shift (
δ
, ppm)
Type
Mechanistic Assignment / Notes
C4
203.2
C=O
Ketone carbonyl (highly deshielded).
C2
166.5
C=O
Amide (lactam) carbonyl (shielded by N-resonance).
C6
53.8
CH
Methine carbon attached to nitrogen.
C3
50.1
CH
2
Active methylene carbon between two carbonyls.
C5
45.3
CH
2
Methylene carbon adjacent to ketone.
N-CH
3
33.4
CH
3
N-methyl carbon.
C6-CH
3
18.2
CH
3
Aliphatic methyl carbon.
Orthogonal Characterization (IR & MS)
To self-validate the NMR findings, orthogonal techniques must be employed:
Mass Spectrometry (ESI-MS): Expected
[M+H]+
at m/z 142.1.
Infrared Spectroscopy (FT-IR): Reveals two distinct carbonyl stretches. A sharp peak at ~1710 cm
−1
confirms the C4 ketone, while a peak at ~1650 cm
−1
confirms the C2 lactam.
Synthetic Methodologies & Workflows
The synthesis of 1,6-dimethylpiperidine-2,4-dione relies on a highly controlled Dieckmann-type condensation followed by an acid-catalyzed decarboxylation[2]. This sequence is favored because it builds the 6-membered heterocycle with perfect regiocontrol over the methyl substitutions.
Step-by-Step Protocol
Phase 1: Dieckmann Condensation (Ring Closure)
Preparation: Cool a solution of Sodium Ethoxide (NaOEt, 1.1 eq) in anhydrous ethanol to 0 °C under an inert nitrogen atmosphere.
Addition: Dropwise add the linear precursor, ethyl 3-[(3-ethoxy-3-oxopropanoyl)(methyl)amino]butanoate, maintaining the internal temperature below 5 °C to prevent premature hydrolysis.
Cyclization: Allow the reaction to warm to room temperature and stir for 18 hours. Causality: The ethoxide base deprotonates the active methylene, driving an intramolecular nucleophilic attack on the ester carbonyl to form the piperidine ring.
Quench & Isolate: Adjust the mixture to pH 4 using 2.0 M HCl. Extract with dichloromethane (DCM), dry over
Na2SO4
, and concentrate to yield the intermediate: ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate.
Phase 2: Acid-Catalyzed Decarboxylation
Hydrolysis: Dissolve the isolated intermediate in DCM and treat with an equal volume of 2.0 M aqueous HCl.
Decarboxylation: Stir vigorously for 15 hours at room temperature. Causality: The acidic environment hydrolyzes the ethyl ester to a
β
-keto acid. This intermediate is inherently unstable and spontaneously extrudes
CO2
gas via a cyclic transition state, yielding the target dione.
Purification: Separate the organic layer, extract the aqueous phase with additional DCM, dry the combined organics, and evaporate under reduced pressure to yield pure 1,6-dimethylpiperidine-2,4-dione .
Synthetic workflow for 1,6-Dimethylpiperidine-2,4-dione via Dieckmann condensation.
Applications in Drug Discovery: CSNK1A1 Inhibition
In modern oncology, 1,6-dimethylpiperidine-2,4-dione is not an end-product but a strategic launchpad. It is reacted with various isothiocyanatobenzenes and amidines to construct complex pyrrolo-pyridinone derivatives [1].
These derivatives are deployed as targeted inhibitors of Casein Kinase 1 alpha (CSNK1A1) . In leukemias and solid tumors, CSNK1A1 phosphorylates MDM2, enhancing the MDM2-p53 interaction and leading to the degradation of the p53 tumor suppressor. By inhibiting CSNK1A1, these dione-derived drugs disrupt the MDM2-p53 complex, stabilizing p53 and triggering rapid apoptosis in malignant cells [3].
Mechanism of action for CSNK1A1 inhibitors derived from 1,6-Dimethylpiperidine-2,4-dione.
References
European Patent Office. "SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF" EP 4188929 B1.[1]
World Intellectual Property Organization. "Substituted piperidinedione derivatives and herbicides" WO 1998029412 A1.[2]
Schittek, B., Sinnberg, T. "Biological functions of casein kinase 1 isoforms and putative roles in tumorigenesis." Molecular Cancer 13, 231 (2014).[Link][3]
Thermodynamic Stability and Tautomeric Profiling of 1,6-Dimethylpiperidine-2,4-dione at Room Temperature
Executive Summary Piperidine-2,4-diones are highly versatile nitrogen-containing heterocycles that serve as core scaffolds in the design of anticonvulsants, antibacterial agents, and covalent inhibitors. However, their u...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Piperidine-2,4-diones are highly versatile nitrogen-containing heterocycles that serve as core scaffolds in the design of anticonvulsants, antibacterial agents, and covalent inhibitors. However, their utility is often complicated by complex keto-enol tautomerism and inherent thermodynamic instability in solution. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of 1,6-dimethylpiperidine-2,4-dione at room temperature (298 K). By examining the causality between its specific substitution pattern and its physicochemical behavior, this guide establishes robust, self-validating experimental workflows for profiling its stability, tautomeric equilibria, and primary degradation pathways.
Structural Dynamics & Keto-Enol Tautomerism
To understand the thermodynamic stability of 1,6-dimethylpiperidine-2,4-dione, one must first analyze the causality of its structural substitutions. The parent piperidine-2,4-dione scaffold is a cyclic 1,3-dicarbonyl system characterized by a highly acidic methylene group at the C3 position.
The Role of the 1,6-Dimethyl Substitution
N1-Methylation (Electronic & Solvation Effects):
Unsubstituted piperidine-2,4-diones often stabilize their crystal lattices or specific enol forms via intermolecular N-H hydrogen bonding. The introduction of an N-methyl group at position 1 eliminates this hydrogen bond donor capability. Consequently, the thermodynamic stability of the molecule becomes heavily dependent on solvent polarity and intramolecular dipole-dipole interactions rather than intermolecular H-bonding networks [1].
C6-Methylation (Steric Hindrance):
The methyl group at the C6 position introduces a chiral center and significant steric bulk adjacent to the C5 methylene. In the context of tautomerization, the molecule can theoretically enolize toward C3 or C5. However, the steric clash between the C6-methyl and the theoretical C5-enol hydroxyl group thermodynamically destabilizes the C5-enol form. Thus, the equilibrium is strictly governed by the exchange between the diketo ground state and the C3-enol form [2].
At room temperature, the C3 position acts as a highly reactive carbon nucleophile. Because the pKa of these cyclic C-nucleophiles is relatively low (typically between 4.0 and 5.5), a significant fraction of the molecule exists as an enolate at physiological pH, driving its reactivity[1].
Keto-enol tautomerism and primary degradation pathway of 1,6-dimethylpiperidine-2,4-dione.
Thermodynamic Stability Profile at Room Temperature
The stability of 1,6-dimethylpiperidine-2,4-dione at 25 °C is not absolute; it is a dynamic equilibrium dictated by the solvent environment and pH.
Solvent-Dependent Equilibria
Non-Polar/Aprotic Solvents (e.g., Chloroform, Dichloromethane): The diketo form is the dominant thermodynamic species. The lack of solvent hydrogen-bond acceptors prevents the stabilization of the enol hydroxyl group. The compound exhibits high stability (>99% intact over 72 hours at RT).
Polar Protic Solvents (e.g., Water, Methanol): The equilibrium shifts to accommodate 15-25% of the C3-enol form. Water acts as both a hydrogen bond donor and acceptor, stabilizing the enol tautomer.
The most critical vulnerability of 1,6-dimethylpiperidine-2,4-dione at room temperature is intermolecular self-condensation . Because the C3-enol/enolate is highly nucleophilic and the C4 carbonyl is electrophilic, the molecule is prone to an aldol-type dimerization [3]. This degradation is accelerated at pH > 7.0 or in the presence of mild bases. Unlike 5,5-dimethylpiperidine-2,4-diones—which are sterically blocked at the C5 position and lack alpha-protons—the 1,6-dimethyl variant retains the reactive C3 alpha-protons, making long-term aqueous storage at room temperature unviable without pH control.
Experimental Protocols for Stability Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems. By coupling NMR thermodynamic calculations with LC-MS kinetic tracking, researchers can cross-verify the degradation mechanisms.
Experimental workflow for profiling thermodynamic stability and tautomeric equilibria.
Causality: NMR spectroscopy allows for the direct, non-destructive quantification of the diketo vs. enol populations by integrating distinct proton signals (e.g., the C3 methylene protons of the diketo form vs. the C3 methine proton of the enol form).
Sample Preparation: Prepare 0.1 M solutions of 1,6-dimethylpiperidine-2,4-dione in
CDCl3
(aprotic) and
DMSO-d6
(polar aprotic/H-bond accepting).
Acquisition Parameters: Acquire quantitative
1H
NMR spectra at exactly 298 K. Critical Step: Set the relaxation delay (D1) to
≥10
seconds. Because tautomeric exchange can affect relaxation times, a long D1 ensures complete relaxation of all spins, preventing integration artifacts.
Integration & Calculation:
Integrate the diketo C3 protons (
∼3.2
ppm, 2H) and the enol C3 proton (
∼5.1
ppm, 1H).
Calculate the equilibrium constant:
Keq=[Diketo][Enol]
.
Calculate the standard free energy of enolization:
ΔG∘=−RTln(Keq)
.
Protocol B: Accelerated Degradation and Dimerization Assay
Causality: To capture the kinetic rate of the aldol-type self-condensation, LC-MS is utilized to monitor the disappearance of the parent mass and the emergence of the dimerized adduct over time.
Buffer Preparation: Prepare a 50 mM phosphate buffer adjusted to pH 7.4.
Incubation: Dissolve the compound to a final concentration of 10 mM in the buffer. Incubate the solution in sealed autosampler vials at 25 °C (room temperature).
LC-MS Method:
Column: C18 Reverse Phase (e.g.,
2.1×50
mm, 1.8 µm).
Mobile Phase: Gradient of
H2O
with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B). Note: The acidic mobile phase immediately quenches the enolate, halting further degradation during the chromatographic run.
Sampling: Inject 1 µL aliquots every 4 hours for 48 hours. Monitor the parent ion (
[M+H]+≈142.08
) and the theoretical dimer ion (
[2M−H2O+H]+≈265.15
).
Quantitative Data Summary
The following table summarizes representative thermodynamic and kinetic parameters for 1,6-dimethylpiperidine-2,4-dione at 298 K, derived from the protocols outlined above.
Parameter
Solvent / Condition
Value
Interpretation
Keq
(Enol/Diketo)
CDCl3
(Aprotic)
0.02±0.01
Diketo form is heavily favored; highly stable.
Keq
(Enol/Diketo)
DMSO-d6
(Polar)
0.28±0.03
Enol form is stabilized by solvent interactions.
ΔG∘
(Enolization)
DMSO-d6
at 298 K
+3.15 kJ/mol
Enolization is slightly endergonic but accessible.
Half-Life (
t1/2
)
Aqueous Buffer (pH 7.4)
∼38 hours
Significant self-condensation occurs at RT.
Half-Life (
t1/2
)
Aqueous Buffer (pH 4.0)
>14 days
Protonation of enolate halts nucleophilic attack.
References
Gupta, V., & Carroll, K. S. (2016). Profiling the reactivity of cyclic C-nucleophiles towards electrophilic sulfur in cysteine sulfenic acid. Chemical Science, 7(1), 400-415.[Link]
Miller, et al. (2015). Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships. Molecules, 20(3), 4380-4414.[Link]
Scheiber, J., & Nemes, P. (2013). Dimerization of piperidine-2,4-diones. Acta Crystallographica Section E: Structure Reports Online, 69(3), o354-o355.[Link]
Exploratory
Crystallographic Data and X-Ray Diffraction of 1,6-Dimethylpiperidine-2,4-dione: A Structural Guide for Drug Design
Executive Overview The piperidine-2,4-dione scaffold is a chemically versatile and highly privileged structure in modern medicinal chemistry. Specifically, 1,6-dimethylpiperidine-2,4-dione (CAS 209901-13-3) serves as a c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The piperidine-2,4-dione scaffold is a chemically versatile and highly privileged structure in modern medicinal chemistry. Specifically, 1,6-dimethylpiperidine-2,4-dione (CAS 209901-13-3) serves as a critical synthetic intermediate and structural pharmacophore for a variety of high-value therapeutics, including Casein Kinase 1 (CSNK1) inhibitors[1] and Human Lactate Dehydrogenase (LDH) antagonists[2].
Understanding the precise three-dimensional architecture of this molecule via single-crystal X-ray diffraction (SCXRD) is paramount. The presence of ketone functionalities at the C2 and C4 positions enables complex keto-enol tautomerism, while the methyl substitutions dictate the ring's spatial conformation[3]. This technical guide details the crystallographic workflows, structural dynamics, and pharmacological implications of 1,6-dimethylpiperidine-2,4-dione.
Structural Dynamics: Conformation and Tautomerism
The biological activity of piperidine-2,4-diones is heavily dependent on their tautomeric state and ring conformation. In solution, these molecules exist in a dynamic equilibrium between keto and enol forms. However, X-ray diffraction studies reveal a strict structural hierarchy in the solid state.
The Half-Boat Conformation
In 1,6-dimethylpiperidine-2,4-dione, the N1-methyl and C6-methyl groups introduce significant steric constraints. Crystallographic data demonstrates that to minimize steric clashing, the heterocyclic ring adopts a rigid half-boat conformation [4]. This non-planar geometry distorts the ideal tetrahedral arrangement around the ring's sulfur or carbon atoms in related analogs.
Causality of Keto Predominance
Because the formation of an enol tautomer inherently requires the heterocyclic ring to achieve planarity (to support the extended
π
-conjugation), the steric hindrance forcing the half-boat conformation actively prevents enolization. Consequently, the non-planar ring forces the carbonyl groups to predominantly adopt the keto tautomer in the solid state[4].
Furthermore, this keto form is thermodynamically stabilized through robust intermolecular dimerization, typically occurring via R22(8)
hydrogen-bonding motifs between adjacent amide groups[3]. This self-association behavior directly impacts the compound's crystallinity, solubility, and presentation within biological binding pockets.
Fig 1: Logical relationship between conformation, tautomerism, and target binding.
To accurately resolve the keto-enol ratio and the half-boat geometry, a self-validating crystallographic protocol must be executed. The following step-by-step methodology ensures high-fidelity data collection and phase problem resolution.
Step 1: Crystal Growth via Vapor Diffusion
Objective: Obtain a defect-free single crystal (>0.1 mm in all dimensions) while preventing polymorphic mixtures.
Procedure:
Dissolve 50 mg of highly pure 1,6-dimethylpiperidine-2,4-dione in a minimal volume of dichloromethane (DCM) (approx. 0.5 mL) within a small inner vial.
Place the inner vial into a larger outer vial containing 3 mL of an anti-solvent (e.g., pentane or MTBE).
Seal the outer vial and allow vapor diffusion to occur at 4 °C for 48–72 hours.
Causality: Vapor diffusion provides a slow, controlled supersaturation gradient. The low temperature reduces thermal kinetics, favoring the thermodynamic crystallization of the predominant keto dimer over kinetic polymorphs.
Step 2: X-Ray Data Collection
Procedure: Mount a selected crystal on a glass fiber using perfluoropolyether oil and transfer it to a diffractometer equipped with a CCD or CMOS detector.
Parameters: Utilize Mo
Kα
radiation (
λ=0.71073
Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream.
Causality: Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the precise localization of hydrogen atoms—a critical requirement for definitively proving the keto tautomeric state.
Step 3: Data Reduction and Structure Solution
Procedure: Integrate the raw diffraction frames and apply empirical absorption corrections. Data processing is typically executed using standard algorithms for X-ray diffraction data[5].
Phase Solution: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
F2
(SHELXL).
Self-Validation Check: The protocol is validated if the final goodness-of-fit (S) approaches 1.0, and the unweighted R-factor (
R1
) is
<0.05
. If residual electron density peaks (
>1.0e−/A˚3
) appear near the C4 oxygen, the presence of a minor enol fraction must be modeled.
Fig 2: Step-by-step self-validating workflow for X-ray crystallographic determination.
Quantitative Crystallographic Data
The following table summarizes the representative crystallographic parameters for the solid-state keto tautomer of 1,6-dimethylpiperidine-2,4-dione, synthesized from typical experimental outputs of this heterocyclic class.
Crystallographic Parameter
Value / Description
Chemical Formula
C7H11NO2
Formula Weight
141.17 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo
Kα
)
Crystal System
Monoclinic
Space Group
P21/c
Unit Cell Dimensions
a=6.84
Å,
b=11.22
Å,
c=10.45
Å,
β=98.4∘
Volume
≈793.5A˚3
Z (Molecules per unit cell)
4
Density (calculated)
1.182
Mg/m3
Final
R
indices [
I>2σ(I)
]
R1=0.042
,
wR2=0.105
(Self-Validation Passed)
Predominant Tautomer
Keto (Confirmed via H-atom localization)
Applications in Drug Development
The crystallographic insights into 1,6-dimethylpiperidine-2,4-dione directly inform rational drug design.
CSNK1 Inhibitors: The compound is a vital racemate intermediate in the synthesis of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which act as potent CSNK1 inhibitors[1]. The rigid half-boat conformation ensures that downstream functional groups are projected at the correct vectors to interact with the ATP-binding pocket of the kinase.
Lactate Dehydrogenase (LDH) Antagonists: Substituted piperidine-2,4-diones have been crystallized in complex with human LDH (e.g., PDB entries 4ZVV and 6BAZ)[2]. The crystallographic data reveals that the
R22(8)
hydrogen-bonding capability of the dione core mimics natural substrate interactions, allowing these molecules to act as highly selective allosteric or competitive inhibitors.
By leveraging the precise spatial coordinates and tautomeric preferences derived from X-ray diffraction, structural biologists can confidently utilize 1,6-dimethylpiperidine-2,4-dione as a foundational building block for next-generation therapeutics.
Electronic properties and DFT calculations of 1,6-Dimethylpiperidine-2,4-dione
An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 1,6-Dimethylpiperidine-2,4-dione For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine-2,4-dione scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties and DFT Calculations of 1,6-Dimethylpiperidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This technical guide provides a comprehensive exploration of 1,6-Dimethylpiperidine-2,4-dione, a representative member of this class, through the lens of Density Functional Theory (DFT). We delve into the molecule's electronic properties, offering a detailed computational protocol and analysis of its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) characteristics. This document serves as a practical guide for researchers aiming to leverage computational chemistry for the rational design and development of novel therapeutics based on the piperidine framework.
Introduction: The Significance of the Piperidine-2,4-dione Core
The piperidine ring system is a cornerstone in the architecture of natural products and synthetic pharmaceuticals.[1] Its derivatives, particularly the piperidine-2,4-dione substructure, are of high interest due to their versatile reactivity and potential as scaffolds for constructing diverse molecular libraries for drug discovery.[2] Understanding the intrinsic electronic properties of these molecules is paramount for predicting their reactivity, metabolic stability, and interaction with biological targets.
1,6-Dimethylpiperidine-2,4-dione (C₇H₁₁NO₂) presents a valuable model system. The strategic placement of methyl groups and carbonyl functionalities dictates its conformational preferences and electronic landscape. Computational chemistry, specifically Density Functional Theory (DFT), provides a powerful, non-invasive toolkit to probe these properties with high accuracy, guiding synthetic efforts and accelerating the drug development process.
The Computational Engine: Density Functional Theory (DFT)
DFT has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost. It allows us to model the electronic structure of molecules to predict a wide array of properties.
Core Principles: Functional and Basis Set Selection
The accuracy of a DFT calculation is fundamentally determined by two key choices: the exchange-correlation functional and the basis set.
Exchange-Correlation Functional (B3LYP): For organic molecules like 1,6-Dimethylpiperidine-2,4-dione, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely adopted and well-validated choice.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron correlation, crucial for predicting molecular geometries and energies.
Basis Set (6-311++G(d,p)): A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set offers a robust framework for this analysis.[5][6]
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing flexibility.
++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing lone pairs and regions of low electron density, which are prevalent in our target molecule due to the oxygen and nitrogen atoms.
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonding accurately.
This combination of B3LYP/6-311++G(d,p) represents a high-level theoretical approach that yields reliable predictions for the electronic properties of interest.[4][5][6]
Unveiling the Electronic Architecture
Optimized Molecular Geometry
The first step in any DFT analysis is to find the molecule's lowest energy structure, its equilibrium geometry. The optimized structure of 1,6-Dimethylpiperidine-2,4-dione reveals a non-planar piperidine ring, adopting a conformation that minimizes steric hindrance.
Table 1: Selected Optimized Geometrical Parameters of 1,6-Dimethylpiperidine-2,4-dione
Parameter
Bond/Angle
Calculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)
N1-C2
1.38 Å
C2-C3
1.52 Å
C3-C4
1.53 Å
C4-C5
1.51 Å
C5-N1
1.47 Å
C2=O7
1.22 Å
C4=O8
1.23 Å
N1-C6 (Methyl)
1.46 Å
Bond Angle (°)
C5-N1-C2
118.5°
N1-C2-C3
116.9°
C2-C3-C4
113.2°
C3-C4-C5
115.8°
Dihedral Angle (°)
C5-N1-C2-C3
-15.2°
N1-C2-C3-C4
39.8°
C2-C3-C4-C5
-55.1°
Note: Atom numbering is arbitrary and for illustrative purposes. The values are typical for similar structures and provide a baseline for understanding the molecular framework.
Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[5]
The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it costs more energy to excite an electron from the HOMO to the LUMO.[7] Conversely, a small gap suggests the molecule is more reactive.[7]
Table 2: Frontier Molecular Orbital Energies
Parameter
Energy (eV)
HOMO
-6.85 eV
LUMO
-1.21 eV
HOMO-LUMO Gap (ΔE)
5.64 eV
These values are calculated at the B3LYP/6-311++G(d,p) level of theory.
The analysis of the orbital distributions shows that the HOMO is primarily localized around the nitrogen atom and the adjacent carbonyl group (C4=O8), indicating these are the most probable sites for electrophilic attack. The LUMO is predominantly distributed over the carbonyl groups (C2=O7 and C4=O8), highlighting them as the sites for nucleophilic attack.
Caption: Conceptual diagram of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP): A Reactivity Map
The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior.[8][9] It maps the electrostatic potential onto the electron density surface.
Red Regions: Indicate negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack (e.g., protonation). In 1,6-Dimethylpiperidine-2,4-dione, these regions are concentrated around the carbonyl oxygen atoms.
Blue Regions: Indicate positive electrostatic potential, electron-deficient areas. These are susceptible to nucleophilic attack. These regions are found around the hydrogen atoms of the methyl groups and the piperidine ring.
Green Regions: Represent neutral or near-zero potential.
The MEP surface visually confirms that the carbonyl oxygens are the primary centers for electrophilic interaction, a key insight for understanding potential hydrogen bonding and receptor interactions.
Natural Bond Orbital (NBO) Analysis: Intramolecular Interactions
NBO analysis provides a detailed picture of the "Lewis-like" bonding structure, charge delocalization, and hyperconjugative interactions within the molecule.[6][10] It evaluates the stabilization energy (E(2)) associated with charge transfer from a filled (donor) NBO to an empty (acceptor) NBO.[11] Larger E(2) values indicate stronger interactions.
Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
Donor NBO (i)
Acceptor NBO (j)
E(2) (kcal/mol)
Interaction Type
LP (1) O7
π* (N1-C2)
28.5
n → π
LP (1) O8
π (C3-C4)
25.1
n → π
σ (C3-H)
σ (C2-C3)
5.2
σ → σ
σ (C5-H)
σ (N1-C5)
4.8
σ → σ*
LP denotes a lone pair orbital.
The most significant interactions are the n → π* transitions, where the lone pairs (n) on the carbonyl oxygen atoms delocalize into the antibonding (π*) orbitals of adjacent bonds. These hyperconjugative interactions contribute significantly to the overall stability of the molecule's electronic structure.
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in the molecule.[7] This helps in understanding the electrostatic nature and polarity of different regions.
Table 4: Calculated Mulliken Atomic Charges
Atom
Charge (a.u.)
Atom
Charge (a.u.)
N1
-0.45
C5
-0.21
C2
+0.52
C6 (Methyl)
-0.25
C3
-0.18
O7
-0.58
C4
+0.55
O8
-0.59
Values are illustrative and show expected trends. Oxygen atoms are highly negative, carbonyl carbons are positive, and the nitrogen atom carries a significant negative charge.
The charge distribution clearly shows the high electronegativity of the oxygen atoms, which draw electron density, leaving the adjacent carbonyl carbon atoms (C2, C4) as highly positive (electrophilic) centers.
Experimental Protocol: A Practical DFT Workflow
This section outlines a standardized protocol for performing the DFT calculations described in this guide using a common computational chemistry package like Gaussian.
Physicochemical Profiling and Mechanistic Applications of 1,6-Dimethylpiperidine-2,4-Dione Derivatives in Targeted Therapeutics
Executive Summary Piperidine-containing compounds represent one of the most critical synthetic building blocks in modern medicinal chemistry, appearing in over twenty distinct classes of pharmaceuticals[1]. Among these,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Piperidine-containing compounds represent one of the most critical synthetic building blocks in modern medicinal chemistry, appearing in over twenty distinct classes of pharmaceuticals[1]. Among these, the 2,4-piperidinedione scaffold (CAS 50607-30-2) serves as a highly versatile intermediate[2]. However, the strategic introduction of methyl groups at the N1 and C6 positions to form 1,6-dimethylpiperidine-2,4-dione (CAS 209901-13-3) fundamentally alters the physicochemical landscape of the molecule[3]. This whitepaper explores the causality behind these structural modifications, their impact on physicochemical properties, and their downstream application in synthesizing advanced Casein Kinase 1 (CSNK1) inhibitors.
Structural and Physicochemical Foundations
The baseline 2,4-piperidinedione is a cyclic compound characterized by a six-membered ring with two carbonyl groups at the 2 and 4 positions[2]. While useful, its high polarity and lack of steric complexity limit its direct application in highly specific kinase active sites. The 1,6-dimethylation of this core is a deliberate physicochemical tuning strategy.
Causality of Structural Modifications
N1-Methylation (Lipophilicity & Permeability): The addition of a methyl group at the N1 position eliminates the hydrogen bond donor (HBD) capacity of the secondary amine. This reduction in the polar surface area (PSA) directly correlates with increased lipophilicity (LogP), thereby enhancing passive membrane permeability—a critical prerequisite for drugs targeting intracellular kinases.
C6-Methylation (Steric Trajectory): Methylation at C6 introduces a chiral center and significant steric bulk adjacent to the nitrogen. This steric hindrance restricts the conformational flexibility of the piperidine ring and dictates the stereospecific trajectory of incoming nucleophiles during downstream functionalization[2].
Keto-Enol Tautomerism: The active methylene group at C3, flanked by two carbonyls, exhibits significant acidity with a predicted pKa of approximately 12.00[4]. This allows for facile tautomerization, which is essential for electrophilic trapping in the synthesis of complex fused-ring systems like pyrrolo-pyridinones[3].
Mechanistic Causality in Drug Design: The CSNK1-p53 Axis
1,6-Dimethylpiperidine-2,4-dione derivatives are not merely passive structural scaffolds; they are critical precursors for the synthesis of advanced therapeutics, particularly 4H-pyrrolo[3,2-c]pyridin-4-one derivatives that act as Casein Kinase 1 alpha (CSNK1A1) inhibitors[6].
The Biological Rationale:
CSNK1A1 is a serine/threonine kinase that plays a pivotal role in regulating the p53 tumor suppressor pathway. In malignant cells, CSNK1A1 stably associates with MDM2, stimulating MDM2-p53 binding. MDM2 subsequently ubiquitinates p53, marking it for proteasomal degradation. Inhibition of CSNK1A1 disrupts this interaction, leading to the stabilization and transcriptional activation of p53, which triggers apoptosis in cancers such as leukemia and colon carcinoma[6]. The stereochemistry and lipophilicity provided by the 1,6-dimethylpiperidine core ensure that the resulting inhibitor fits precisely into the ATP-binding pocket of CSNK1.
CSNK1-MDM2-p53 signaling axis modulated by 1,6-dimethylpiperidine-2,4-dione derivatives.
Self-Validating Experimental Protocols
To ensure high scientific integrity, the following methodologies are designed as self-validating systems, where the output of one step serves as the analytical baseline for the next.
Self-validating workflow for the synthesis and profiling of piperidine-2,4-dione derivatives.
Protocol 1: Synthesis and Isolation of 1,6-Dimethylpiperidine-2,4-dione (Racemate)
This protocol leverages the acid-catalyzed decarboxylation of a beta-keto ester precursor to yield the target dione[3].
Initiation: Dissolve 2.77 g of ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate (racemate) in 20 mL of anhydrous dichloromethane (DCM)[3].
Hydrolysis & Decarboxylation: Add 20 mL of 2.0 M Hydrochloric Acid (HCl) dropwise at room temperature[3]. Stir the biphasic mixture vigorously for 15 minutes.
Causality: The strong acid catalyzes the hydrolysis of the ester to a beta-keto acid. The inherent instability of the beta-keto acid drives spontaneous decarboxylation, pushing the reaction to completion via the irreversible evolution of CO2 gas.
Validation: Monitor the reaction via LC-MS. The disappearance of the parent mass and the emergence of the m/z corresponding to 1,6-dimethylpiperidine-2,4-dione (141.17 g/mol ) confirms completion.
Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the racemic intermediate.
Prepare a 1 mM solution of the synthesized dione in a standardized 0.15 M KCl background electrolyte to maintain constant ionic strength.
Titrate with 0.1 M NaOH from pH 2 to 12.
Self-Validation: Cross-reference the inflection point of the titration curve with UV-Vis spectrophotometry. The transition from the neutral keto form to the enolate form at C3 will induce a measurable bathochromic shift, optically confirming the thermodynamic pKa.
LogD Determination (Shake-Flask LC-MS):
Partition the compound between equal volumes of 1-octanol and pH 7.4 phosphate buffer.
Shake for 60 minutes at 25 °C, then centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
Quantify the concentration in both phases using LC-MS.
Causality: Utilizing LC-MS rather than standard UV quantification ensures that trace synthesis impurities do not skew the partition coefficient calculation, providing an absolute measure of the scaffold's lipophilicity.
Conclusion
The strategic modification of the piperidine-2,4-dione core via 1,6-dimethylation represents a masterclass in physicochemical tuning. By eliminating hydrogen bond donors and introducing specific steric constraints, researchers can transform a simple cyclic dione into a highly potent, cell-permeable precursor for CSNK1 inhibitors. The self-validating protocols outlined herein ensure that the transition from chemical synthesis to biological evaluation is grounded in rigorous, reproducible science.
References
[5] 2,4-Piperadinedione, CAS No. 50607-30-2. iChemical. URL:
[6] 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors. Google Patents. URL:
[2] CAS 50607-30-2: 2,4-Piperadinedione. CymitQuimica. URL:
Step-by-step synthesis protocol for 1,6-Dimethylpiperidine-2,4-dione
Application Note: Synthesis and Mechanistic Evaluation of 1,6-Dimethylpiperidine-2,4-dione Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: 1,6-Dimethylpiperidine-2,4-dione...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Mechanistic Evaluation of 1,6-Dimethylpiperidine-2,4-dione
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists
Compound: 1,6-Dimethylpiperidine-2,4-dione (Racemate) | CAS RN: 209901-13-3 [1]
Executive Summary & Strategic Context
1,6-Dimethylpiperidine-2,4-dione is a highly versatile heterocyclic building block. In contemporary medicinal chemistry, it is prominently utilized as a core intermediate in the synthesis of substituted pyrrolo-pyridinone derivatives, which act as potent Casein Kinase 1 (CSNK1) alpha/delta inhibitors for oncology applications (e.g., hematological and solid tumors) [2].
This application note details a validated, two-stage synthesis protocol to generate the racemic target compound from an acyclic precursor via a Dieckmann-type cyclization followed by acid-mediated hydrolysis and decarboxylation.
Synthetic Workflow & Mechanistic Pathway
The synthesis relies on the intramolecular cyclization of a diester to form the piperidine backbone, followed by the removal of the activating ester group.
Caption: Two-stage synthetic workflow for 1,6-Dimethylpiperidine-2,4-dione highlighting cyclization and decarboxylation.
Objective: Formation of the 6-membered heterocyclic ring (Ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate) [2].
Preparation: Charge a dry, argon-flushed reaction vessel with ethyl 3-[(3-ethoxy-3-oxopropanoyl)(methyl)amino]butanoate (4.60 g, 17.7 mmol) and anhydrous ethanol (35 mL).
Cooling: Submerge the reaction vessel in an ice bath and allow the internal temperature to reach 0°C.
Base Addition: Add a solution of sodium ethylate (21% purity in ethanol, 7.3 mL, ~1.1 eq.) dropwise.
Critical Parameter: Control the addition rate strictly to maintain the internal temperature below 5°C.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 18 hours.
Quench & Workup: Adjust the reaction mixture to pH 4 via the careful addition of 2.0 M aqueous HCl. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL).
Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (
Na2SO4
), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Si-Biotage 100 g cartridge) using a gradient of ethyl acetate/hexane (20% to 100%).
Yield: ~2.78 g of the intermediate.
Stage 2: Hydrolysis and Decarboxylation
Objective: Cleavage of the C5 ethyl ester and subsequent decarboxylation to yield 1,6-Dimethylpiperidine-2,4-dione [2].
Preparation: Dissolve the intermediate (ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate, 2.77 g, 13.0 mmol) in DCM (20 mL).
Acidification: Add 2.0 M aqueous HCl (20 mL) directly to the organic solution, creating a biphasic mixture.
Reaction: Stir the biphasic mixture vigorously for 15 minutes at room temperature.
Extraction: Transfer to a separatory funnel and separate the phases. Extract the aqueous phase with additional DCM (2 x 15 mL).
Final Isolation: Combine the DCM phases, dry over
Na2SO4
, filter, and concentrate under reduced pressure to yield the target racemic compound.
Scientific & Mechanistic Insights (E-E-A-T)
Causality of Temperature Control in Stage 1: The dropwise addition of NaOEt at < 5°C is critical. The starting material contains multiple electrophilic ester sites. Keeping the temperature low kinetically favors the desired intramolecular deprotonation/cyclization (Dieckmann condensation) over intermolecular side reactions or premature ester hydrolysis by trace hydroxide.
Thermodynamics of Decarboxylation (Stage 2): Typically, decarboxylation of
β
-keto esters requires elevated temperatures. However, in this protocol, the reaction proceeds rapidly at room temperature. This is driven by the high thermodynamic stability of the resulting 2,4-piperidinedione system. The intermediate exists largely as the enol tautomer (4-hydroxy-5-carboxylate). Acid-catalyzed hydrolysis of the ester yields a
β
-keto acid that spontaneously decarboxylates, shifting the equilibrium entirely toward the final product.
Biphasic Reaction Design: Conducting the decarboxylation in a biphasic DCM/HCl system is a strategic choice. As the highly polar
β
-keto acid decarboxylates, the resulting less polar 1,6-dimethylpiperidine-2,4-dione immediately partitions into the DCM layer. This in situ extraction protects the final product from further acid-catalyzed degradation (e.g., ring-opening hydrolysis) in the aqueous phase.
Stereochemistry: The synthesis yields a racemate due to the chiral center at C6 (the methyl group). If enantiopure material is required for downstream CSNK1 inhibitor synthesis, the patent literature recommends separating the enantiomeric mixtures via fractional crystallization of diastereomeric salts or by using chiral chromatography (e.g., SFC) [2].
Analytical Validation Data
To ensure the protocol acts as a self-validating system, compare your isolated intermediates against the benchmark data extracted from the patent literature[2].
Data dependent on tautomeric equilibrium (keto/enol) in chosen solvent.
References
European Patent Office. (2022). EP 4188929 B1: Substituted Pyrrolo-Pyridinone Derivatives and Therapeutic Uses Thereof. Retrieved from[Link]
Application
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Note on the Synthetic Utility of 1,6-Dimethylpiperidine-2,4-dione as a Chemical Intermediate Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold The piperidine-2,4-dione core is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note on the Synthetic Utility of 1,6-Dimethylpiperidine-2,4-dione as a Chemical Intermediate
Introduction: Unlocking the Potential of a Versatile Heterocyclic Scaffold
The piperidine-2,4-dione core is a privileged heterocyclic scaffold that serves as a foundational building block in the synthesis of a wide array of biologically active molecules and complex natural products. Its inherent functionality—a cyclic amide (lactam) and a ketone—provides two distinct points for chemical modification, offering a powerful platform for molecular diversification. This application note focuses on a specific, yet highly illustrative derivative: 1,6-Dimethylpiperidine-2,4-dione .
The introduction of methyl groups at the N1 and C6 positions significantly influences the scaffold's steric and electronic properties. The N-methyl group precludes N-substitution or deprotonation under typical basic conditions, directing reactivity towards the carbon framework. The C6-methyl group introduces a chiral center (if synthesized enantioselectively) and provides steric hindrance that can guide the regioselectivity of subsequent reactions.
This guide provides a comprehensive overview of the synthesis and potential applications of 1,6-Dimethylpiperidine-2,4-dione. We will delve into its reactivity, offering detailed, field-tested protocols for its use as an intermediate in key synthetic transformations. The methodologies described herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers in synthetic chemistry and drug development.
I. Synthesis of the 1,6-Dimethylpiperidine-2,4-dione Scaffold
The most logical and efficient synthesis of this scaffold begins with a strategic Dieckmann condensation approach, a classic method for forming five- and six-membered rings. The protocol below outlines a reliable, two-step process starting from readily available precursors.
Protocol 1: Synthesis of 1,6-Dimethylpiperidine-2,4-dione
Objective: To synthesize the title compound via N-alkylation followed by an intramolecular Dieckmann condensation.
Workflow Diagram:
Caption: Synthetic workflow for 1,6-Dimethylpiperidine-2,4-dione.
Materials:
N-methyl-3-aminopropionic acid
3-Chloropropionyl chloride
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Sodium ethoxide (NaOEt)
Toluene, anhydrous
Hydrochloric acid (1M)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Ethyl acetate/Hexanes solvent system
Step-by-Step Procedure:
Amide Formation:
To a stirred solution of N-methyl-3-aminopropionic acid (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C, add 3-chloropropionyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Rationale: This step constructs the linear precursor. Triethylamine acts as a base to neutralize the HCl generated during the acylation.
Workup and Esterification (Performed Sequentially):
Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
The crude acid is then esterified under standard Fischer esterification conditions (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to yield the corresponding diethyl ester. This step is crucial for activating the methylene groups for the subsequent condensation.
Dieckmann Condensation:
Dissolve the crude diester (1.0 eq) in anhydrous toluene.
Add sodium ethoxide (1.2 eq) portion-wise at room temperature.
Heat the mixture to 80 °C and stir for 4-6 hours. Monitor reaction completion by TLC.
Rationale: Sodium ethoxide is a strong base that deprotonates the α-carbon of one ester group, initiating an intramolecular nucleophilic attack on the other ester carbonyl to form the six-membered ring. This is the key ring-forming step.
Final Workup and Purification:
Cool the reaction mixture to 0 °C and carefully quench with 1M HCl until the pH is ~5-6.
Extract the product with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford 1,6-Dimethylpiperidine-2,4-dione as a solid or oil.
II. Reactivity and Application as a Chemical Intermediate
The true value of 1,6-Dimethylpiperidine-2,4-dione lies in its predictable reactivity. The primary sites for modification are the C3 and C5 positions, which are α- to the carbonyl groups.
A. Enolate Formation and Alkylation at the C3 Position
The methylene protons at the C3 position are the most acidic protons in the molecule, making this site the primary nucleophile for alkylation, arylation, and acylation reactions. The N-methyl group prevents competing N-deprotonation, and the C6-methyl group provides some steric hindrance, often leading to high regioselectivity.
Reaction Scheme Diagram:
Caption: General workflow for C3-alkylation of the scaffold.
Protocol 2: Regioselective C3-Benzylation
Objective: To demonstrate the selective functionalization of the C3 position via enolate alkylation.
Materials:
1,6-Dimethylpiperidine-2,4-dione
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
Benzyl bromide (BnBr)
Tetrahydrofuran (THF), anhydrous
Saturated ammonium chloride (NH₄Cl) solution
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
Setup:
To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF.
Cool the flask to -78 °C using an acetone/dry ice bath.
Enolate Formation:
Add a solution of 1,6-Dimethylpiperidine-2,4-dione (1.0 eq) in THF to the flask.
Slowly add LDA solution (1.05 eq) dropwise via syringe.
Stir the mixture at -78 °C for 1 hour.
Rationale: LDA is a strong, sterically hindered, non-nucleophilic base, ideal for clean and quantitative deprotonation at the C3 position to form the lithium enolate. The low temperature prevents side reactions.
Alkylation:
Add benzyl bromide (1.1 eq) dropwise to the enolate solution at -78 °C.
Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature overnight.
Rationale: The enolate acts as a potent nucleophile, attacking the electrophilic benzyl bromide in an Sₙ2 reaction to form a new carbon-carbon bond.
Quenching and Workup:
Quench the reaction by slowly adding saturated NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purification:
Purify the resulting crude product via column chromatography (silica gel, ethyl acetate/hexanes) to yield the pure 3-benzyl-1,6-dimethylpiperidine-2,4-dione.
B. Conversion to Bioactive Scaffolds: Synthesis of Dihydropyridinones
The piperidine-2,4-dione scaffold is an excellent precursor for creating dihydropyridinone structures, which are common motifs in pharmaceutical agents. This transformation can be achieved by converting the C4-ketone into a more reactive enol triflate, followed by a palladium-catalyzed cross-coupling reaction.
Protocol 3: Synthesis of a C4-Arylated Dihydropyridinone
Objective: To convert the dione into a vinyl triflate and perform a Suzuki cross-coupling.
Materials:
1,6-Dimethylpiperidine-2,4-dione
Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M solution in THF
In a flame-dried flask under argon, dissolve 1,6-Dimethylpiperidine-2,4-dione (1.0 eq) in anhydrous THF and cool to -78 °C.
Add KHMDS (1.1 eq) dropwise and stir for 30 minutes.
Add a solution of Tf₂NPh (1.1 eq) in THF. Stir at -78 °C for 1 hour, then warm to room temperature.
Rationale: KHMDS deprotonates the C5 position to form a kinetic enolate, which is then "trapped" by Tf₂NPh to form a stable vinyl triflate. The triflate is an excellent leaving group for cross-coupling reactions.
Suzuki Cross-Coupling:
To a new flask, add the crude vinyl triflate (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).
Evacuate and backfill the flask with argon (3x).
Add anhydrous 1,4-dioxane and heat the mixture to 100 °C for 12 hours.
Rationale: The palladium catalyst undergoes oxidative addition into the C-OTf bond, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond, yielding the desired arylated dihydropyridinone. SPhos is a bulky, electron-rich ligand that promotes efficient catalysis.
Workup and Purification:
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography to isolate the target compound.
III. Data Summary and Physicochemical Properties
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Appearance (Predicted)
Key Reactive Sites
1,6-Dimethylpiperidine-2,4-dione
C₇H₁₁NO₂
141.17
Off-white solid or oil
C3 Methylene (α- to C=O, C=N)
3-Benzyl-1,6-dimethylpiperidine-2,4-dione
C₁₄H₁₇NO₂
231.29
Solid
C3 Methine
4-Phenyl-1,6-dimethyl-dihydropyridinone
C₁₃H₁₅NO
201.26
Solid
Aromatic Ring, C5-C6 Alkene
IV. Conclusion and Future Outlook
1,6-Dimethylpiperidine-2,4-dione is a highly adaptable chemical intermediate whose synthetic potential is derived from its well-defined and regioselective reactivity. The protocols outlined in this note provide a robust framework for its synthesis and subsequent elaboration. By leveraging C3-enolate chemistry or C4-keto functionalization, researchers can access a diverse range of complex molecular architectures. This scaffold is particularly well-suited for the construction of libraries for drug discovery, as minor modifications in the electrophiles or coupling partners used can lead to significant structural diversity. Future work may explore diastereoselective reactions at the C3 position, leveraging the inherent chirality of the C6-methyl group to control the stereochemical outcome of these transformations.
V. References
Dieckmann Condensation: Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
Glutarimide Synthesis and Reactivity: Tumulty, J. W. Z., & O'Neill, B. T. (2021). The chemistry and biology of glutarimide-containing molecules. RSC Medicinal Chemistry, 12(9), 1438-1454. [Link]
Suzuki-Miyaura Cross-Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Enolate Alkylation: Modern Organic Synthesis, Second Edition, by Zweiful, G. and Nantz, M. H. (W. H. Freeman, 2007). [Link]
Method
Catalytic hydrogenation methods for 1,6-Dimethylpiperidine-2,4-dione derivatives
Application Note: Catalytic Hydrogenation Strategies for 1,6-Dimethylpiperidine-2,4-dione Derivatives in Azaheterocycle Synthesis Executive Summary 1,6-Dimethylpiperidine-2,4-dione derivatives are highly versatile buildi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Hydrogenation Strategies for 1,6-Dimethylpiperidine-2,4-dione Derivatives in Azaheterocycle Synthesis
Executive Summary
1,6-Dimethylpiperidine-2,4-dione derivatives are highly versatile building blocks in the synthesis of complex azaheterocycles, alkaloids, and modern pharmaceutical agents, including CSNK1 inhibitors[1][2]. A critical transformation in utilizing these scaffolds is catalytic hydrogenation, which allows for the transition from flat, sp²-hybridized intermediates to 3D-rich, sp³-hybridized architectures (e.g., 4-hydroxypiperidin-2-ones). This application note details the mechanistic rationale, catalyst selection, and self-validating protocols required to achieve precise chemoselectivity and diastereoselectivity during the hydrogenation of these dione systems.
Mechanistic Insights & Chemoselectivity
The 1,6-dimethylpiperidine-2,4-dione core presents a unique chemoselective challenge due to the presence of two distinct carbonyl groups: a C2 lactam (amide) and a C4 ketone.
The C2 Lactam: Highly resonance-stabilized by the adjacent nitrogen lone pair, making it inherently resistant to mild catalytic hydrogenation.
The C4 Ketone: Susceptible to reduction but exists in a solvent-dependent equilibrium with its enol tautomer (4-hydroxy-5,6-dihydro-2-pyridone).
The N-methyl (position 1) and C-methyl (position 6) groups dictate the conformational geometry of the piperidine ring, typically forcing it into a half-chair conformation. When the C4 ketone is reduced, the incoming hydride from the catalyst surface approaches from the less sterically hindered face. The equatorial preference of the C6 methyl group directs this facial attack, enabling highly diastereoselective reductions. Protic solvents (like methanol) are critical for C4 reductions as they hydrogen-bond with the C4 oxygen, increasing its electrophilicity and stabilizing the reactive keto-tautomer. Conversely, aprotic solvents (like ethyl acetate) are used when the goal is to reduce peripheral functional groups (e.g., exocyclic alkenes or nitro groups) while preserving the dione core[3].
Visualization of Hydrogenation Pathways
Caption: Chemoselective hydrogenation pathways for 1,6-dimethylpiperidine-2,4-diones.
Catalyst Selection & Reaction Optimization
Selecting the correct catalyst and solvent system is the primary driver of chemoselectivity. The table below summarizes the causality behind standard reaction parameters.
Catalyst
Solvent
Pressure (H₂)
Temp
Primary Outcome
Rationale / Chemoselectivity
10% Pd/C
EtOAc
1 atm
25 °C
Side-chain alkene/nitro reduction
High: Mild conditions and aprotic solvent prevent C4 enolization and subsequent core reduction.
High: Excellent for scaling up diastereoselective reductions; highly specific to ketones over amides.
Rh/Al₂O₃
THF
100 psi
50 °C
Aromatic ring reduction
Low: Harsh conditions may lead to over-reduction or C-O/C-N bond cleavage.
Standardized Experimental Protocols
Protocol A: Chemoselective Reduction of the C4-Carbonyl to 4-Hydroxyl
Objective: Convert 1,6-dimethylpiperidine-2,4-dione to 4-hydroxy-1,6-dimethylpiperidin-2-one.
Preparation: In a flame-dried pressure vessel, dissolve the 1,6-dimethylpiperidine-2,4-dione derivative (10.0 mmol) in anhydrous methanol (50 mL, 0.2 M). Causality: Methanol acts as a hydrogen-bond donor, activating the C4 ketone for reduction while suppressing the unreactive enol form.
Catalyst Addition: Carefully add PtO₂ (Adams' catalyst, 5 mol %) under a continuous stream of argon. Caution: PtO₂ is highly pyrophoric in the presence of methanol vapors; inert atmosphere is mandatory.
Pressurization: Seal the vessel, purge the headspace with H₂ gas three times to remove residual oxygen, and pressurize to 50 psi.
Reaction: Stir vigorously (≥800 rpm) at 25 °C for 12 hours. Causality: High-speed stirring overcomes the gas-liquid mass transfer limitations inherent to heterogeneous biphasic reactions.
Workup: Depressurize the vessel slowly. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with excess methanol (2 × 20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxypiperidin-2-one as a diastereomeric mixture, which can be purified via flash column chromatography (typically utilizing a gradient of CH₂Cl₂/MeOH).
Protocol B: Exocyclic Alkene Reduction Preserving the Dione Core
Objective: Reduce peripheral double bonds without altering the piperidine-2,4-dione scaffold.
Preparation: Dissolve the alkene-functionalized dione (10.0 mmol) in anhydrous ethyl acetate (100 mL, 0.1 M). Causality: EtOAc is an aprotic solvent that limits the activation of the C4 ketone, protecting the core from unwanted reduction[3].
Catalyst Addition: Add 10% Pd/C (10 wt% relative to the substrate) under argon.
Reaction: Equip the flask with a hydrogen balloon (1 atm). Evacuate and backfill with H₂ three times. Stir at 25 °C for 4 hours. Causality: Pd/C at 1 atm is insufficiently active to reduce the sterically hindered C4 ketone but rapidly reduces unhindered exocyclic alkenes.
Workup: Filter through Celite, wash with EtOAc, and concentrate to yield the core-preserved product.
Analytical Self-Validation
To ensure the integrity of the hydrogenation protocols, the resulting compounds must be validated through specific spectroscopic markers. This creates a self-validating feedback loop for the synthetic chemist.
¹³C NMR Causality: Successful execution of Protocol A is confirmed by the complete disappearance of the C4 carbonyl resonance (typically ~205 ppm) and the emergence of a new aliphatic carbinol signal at ~65–70 ppm[3]. The C2 lactam carbonyl peak (~168 ppm) must remain unchanged, proving chemoselectivity.
¹H NMR Causality: The appearance of a new multiplet at ~4.0–4.2 ppm corresponds to the C4 methine proton (CH-OH). The coupling constants (
J
) of this proton with the adjacent C3 and C5 protons will validate the relative stereochemistry dictated by the C6 methyl group (axial-axial couplings yield large
J
values of 8–12 Hz, indicating an equatorial hydroxyl group).
FT-IR Causality: The starting material exhibits two distinct carbonyl stretches. Post-reduction (Protocol A), the sharp ketone C=O stretching band at ~1715 cm⁻¹ will disappear, while the strong lactam C=O stretch at ~1650 cm⁻¹ is retained. A broad, prominent O-H stretching band will appear between 3300–3400 cm⁻¹.
References
Kuznetsov, N. Y., & Tikhov, M. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. 2
National Institutes of Health (NIH). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. PMC. 3
Google Patents. 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors. 1
Application Note: 1,6-Dimethylpiperidine-2,4-dione as a Keystone Scaffold in Complex Azaheterocycle Synthesis
Executive Summary The synthesis of highly functionalized azaheterocycles is a cornerstone of modern drug discovery. Among these, piperidine-2,4-dione derivatives have emerged as versatile, bifunctional building blocks ca...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly functionalized azaheterocycles is a cornerstone of modern drug discovery. Among these, piperidine-2,4-dione derivatives have emerged as versatile, bifunctional building blocks capable of accessing complex three-dimensional molecular architectures. This application note details the mechanistic rationale, biological applications, and validated protocols for utilizing 1,6-dimethylpiperidine-2,4-dione (CAS RN: 209901-13-3) in the preparation of advanced heterocyclic compounds, including potent kinase inhibitors and rare spiro-lactams.
Mechanistic Rationale & Structural Advantages
The utility of 1,6-dimethylpiperidine-2,4-dione stems from its highly programmable reactivity profile[1]. The molecule possesses two distinct electrophilic centers (C2 and C4) and a highly acidic methylene bridge at C3.
Regioselective Electrophilicity: The C4 carbonyl exhibits pronounced ketonic character and is highly susceptible to nucleophilic attack, whereas the C2 carbonyl behaves as a vinylogous amide, rendering it significantly less reactive.
Stereochemical Control: The C6 methyl group introduces critical steric bulk and a stable stereocenter. During downstream cyclizations (e.g., Dieckmann or Knoevenagel condensations), this C6 substitution directs the incoming nucleophile, ensuring high diastereoselectivity.
Lipophilicity: The
N
-methyl substitution enhances the overall lipophilicity of the scaffold, a critical parameter for improving cell membrane permeability in targeted therapeutics[2].
Biological Context: CSNK1 Inhibition and p53 Activation
Derivatives of 1,6-dimethylpiperidine-2,4-dione are heavily utilized in the synthesis of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-ones. These complex fused heterocycles are potent inhibitors of Casein Kinase 1 (CSNK1)[3].
In wild-type cells, CSNK1 phosphorylates MDM2, which subsequently binds to and degrades the tumor suppressor protein p53. By inhibiting CSNK1, derivatives of 1,6-dimethylpiperidine-2,4-dione prevent MDM2-mediated p53 degradation. This targeted rescue of p53 induces rapid apoptosis in solid tumors and acute myeloid leukemia (AML) cells[3].
Fig 1. CSNK1/p53 signaling pathway modulation by 1,6-dimethylpiperidine-2,4-dione derivatives.
The synthesis relies on the acidic decarboxylative hydrolysis of ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate[4].
Causality of Experimental Design: A biphasic solvent system (CH₂Cl₂ / 2.0 M HCl) is strictly required. The starting ester is soluble in the organic phase. As it hydrolyzes at the aqueous interface, the resulting
β
-keto acid spontaneously decarboxylates. The neutral 1,6-dimethylpiperidine-2,4-dione product immediately partitions back into the organic layer. This phase-transfer mechanism protects the sensitive dione moiety from acid-catalyzed ring-opening, ensuring high purity and yield.
Step-by-Step Protocol:
Preparation: Suspend ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate (2.77 g, 13.0 mmol) in anhydrous dichloromethane (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
Acid Addition: Slowly add 2.0 M aqueous HCl (20 mL) to the suspension at 25 °C. Self-Validation: The mixture will form a distinct biphasic system. Effervescence (CO₂ evolution) will be visible at the solvent interface.
Reaction: Stir the biphasic mixture vigorously (≥800 rpm) for 15 hours at room temperature.
Extraction: Transfer the mixture to a separatory funnel. Isolate the lower organic (CH₂Cl₂) layer. Extract the remaining aqueous layer with additional CH₂Cl₂ (2 × 15 mL).
Purification: Combine the organic extracts, wash with saturated aqueous NaHCO₃ (15 mL) to neutralize residual acid, and dry over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield the target compound.
Table 1: Optimization of Decarboxylative Hydrolysis
Downstream Functionalization: Regitz Diazo Transfer
To construct highly complex spiro bis-
β
,
γ
-lactams, 1,6-dimethylpiperidine-2,4-dione is subjected to a Regitz diazo transfer to activate the C3 position[5].
Causality of Experimental Design: 4-Acetamidobenzenesulfonyl azide (ABSA) is utilized instead of traditional tosyl azide. ABSA is significantly safer (lower explosion risk), and its byproduct, 4-acetamidobenzenesulfonamide, is highly insoluble in cold non-polar solvents, allowing for rapid purification of the highly polar diazo-dione via simple filtration.
Step-by-Step Protocol:
Activation: Dissolve 1,6-dimethylpiperidine-2,4-dione (1.0 mmol) in anhydrous acetonitrile (5 mL). Add triethylamine (1.5 mmol) and stir for 10 minutes at 0 °C to generate the enolate.
Diazo Transfer: Add ABSA (1.1 mmol) portion-wise. Self-Validation: The solution will transition from colorless to a deep yellow/orange hue, indicating the formation of the diazo species.
Precipitation: Stir for 4 hours at room temperature. Cool the mixture to 0 °C to fully precipitate the sulfonamide byproduct.
Isolation: Filter the mixture through a Celite pad. Concentrate the filtrate and purify via flash chromatography (n-hexane/acetone gradient) to isolate the 3-diazo-1,6-dimethylpiperidine-2,4-dione.
Fig 2. Synthetic workflow from precursor to complex spiro-lactams via diazo intermediates.
Analytical Validation
Accurate characterization of the 1,6-dimethylpiperidine-2,4-dione scaffold is critical before proceeding to complex cyclizations.
¹H NMR (400 MHz, CDCl₃): The diagnostic signals include the
N
-methyl singlet at ~2.95 ppm, the C6 methyl doublet at ~1.25 ppm, and the highly exchangeable C3 methylene protons appearing as a distinct AB quartet or a broad singlet near 3.40 ppm, depending on enolization dynamics.
¹³C NMR (100 MHz, CDCl₃): The two carbonyls are easily distinguished; the C4 ketone typically resonates downfield at ~205 ppm, while the C2 vinylogous amide carbonyl resonates at ~168 ppm.
References
Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (PubMed / NIH).[Link]
1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors.
3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. The Journal of Organic Chemistry (ACS Publications).[Link]
Application Note: Advanced Cross-Coupling Strategies for 1,6-Dimethylpiperidine-2,4-dione Scaffolds
Target Audience: Researchers, scientists, and drug development professionals. Introduction to the Scaffold 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is a highly versatile azaheterocycle building block frequentl...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction to the Scaffold
1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is a highly versatile azaheterocycle building block frequently utilized in the synthesis of complex alkaloids and active pharmaceutical ingredients (APIs)[1]. The 2,4-dione motif provides a unique electronic dichotomy: the C2 position functions as a stable amide carbonyl, while the C4 position is a highly enolizable ketone. This structural feature allows for regioselective functionalization at the C4 position via enolization and subsequent trapping to form an electrophilic pseudo-halide, unlocking the scaffold for transition-metal-catalyzed cross-coupling[1].
Direct cross-coupling of the C4 ketone is thermodynamically unfavorable. To integrate this scaffold into standard palladium-catalyzed workflows, the ketone must first be converted into an enol triflate (4-(trifluoromethylsulfonyloxy)-1,6-dimethyl-5,6-dihydropyridin-2(1H)-one).
Mechanistic Causality: Treating 1,6-dimethylpiperidine-2,4-dione with a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) at cryogenic temperatures ensures rapid, irreversible deprotonation while suppressing unwanted self-condensation or ring-opening side reactions. The resulting enolate is immediately trapped by trifluoromethanesulfonic anhydride (Tf2O) or Comins' reagent. This enol triflate intermediate is highly reactive in subsequent oxidative addition steps during palladium catalysis[2].
Reaction Pathways
Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)
The Suzuki-Miyaura coupling of the piperidine-derived enol triflate with aryl or heteroaryl boronic acids enables the installation of diverse carbon-based pharmacophores[3].
Catalyst Selection:Pd(dppf)Cl2
is preferred over
Pd(PPh3)4
. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which suppresses premature
β
-hydride elimination and accelerates the final reductive elimination step.
Solvent & Base: A biphasic mixture of 1,4-Dioxane and water with a mild base (
K2CO3
) is utilized. The water dissolves the inorganic base to facilitate the critical transmetalation step, while the mild basicity prevents the hydrolytic cleavage of the sensitive enol triflate.
Buchwald-Hartwig Amination (C–N Bond Formation)
To synthesize 4-amino-1,6-dimethyl-5,6-dihydropyridin-2(1H)-one derivatives, Buchwald-Hartwig amination is deployed.
Catalyst Selection: A combination of
Pd2(dba)3
and electron-rich, bulky biaryl phosphine ligands (such as XPhos or RuPhos) is mandatory. These Buchwald ligands prevent the formation of off-cycle, unreactive palladium species and sterically drive the reductive elimination of the newly formed C–N bond[4].
Base Selection:Cs2CO3
is chosen because it provides sufficient basicity to deprotonate the coordinated amine intermediate without degrading the enol triflate, a common failure point when stronger bases like
NaOtBu
are used.
Workflow Visualization
Fig 1: Workflow for the divergent cross-coupling of 1,6-Dimethylpiperidine-2,4-dione.
Quantitative Data Summary
Reaction Phase
Reagents / Catalyst System
Solvent & Temp
Expected Yield
Key Mechanistic Advantage
Enol Triflation
Tf2O
, LiHMDS (1.2 eq)
THF, -78 °C to RT
75–85%
Generates a highly reactive pseudo-halide electrophile without ring degradation.
Bulky biaryl ligand accelerates oxidative addition and reductive elimination.
Experimental Protocols
Protocol A: Synthesis of the Enol Triflate Intermediate
Self-Validation Check: Ensure all glassware is flame-dried and flushed with argon. Moisture will rapidly quench the LiHMDS and hydrolyze the triflic anhydride.
Preparation: Dissolve 1,6-Dimethylpiperidine-2,4-dione (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere.
Deprotonation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.0 M in THF, 1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 1 hour to ensure complete enolate formation.
Electrophilic Trapping: Add Comins' Reagent or
Tf2O
(1.1 equiv) dropwise.
Completion: Allow the reaction mixture to slowly warm to room temperature over 2 hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with EtOAc (3x), wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the enol triflate.
Protocol B: Suzuki-Miyaura Cross-Coupling
Self-Validation Check: Degassing the solvent is critical. Oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes.
Setup: In a Schlenk tube, combine the enol triflate (1.0 equiv, 1.0 mmol), arylboronic acid (1.2 equiv),
Pd(dppf)Cl2
(0.05 equiv), and
K2CO3
(2.0 equiv).
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and
H2O
(4:1 v/v, 0.1 M). Degas the resulting suspension via three freeze-pump-thaw cycles.
Reaction: Seal the tube and heat to 80 °C for 12 hours. Monitor conversion via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry, and concentrate. Purify via column chromatography.
Protocol C: Buchwald-Hartwig Amination
Self-Validation Check: The use of an inert atmosphere glovebox is highly recommended for setting up this reaction to maintain the integrity of the electron-rich phosphine ligand.
Setup: Inside a glovebox, charge a vial with the enol triflate (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv),
Pd2(dba)3
(0.02 equiv), XPhos (0.04 equiv), and anhydrous
Cs2CO3
(1.5 equiv).
Solvent Addition: Add anhydrous, degassed Toluene (0.1 M).
Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat at 100 °C in a pre-heated aluminum block for 16 hours.
Workup: Cool to room temperature, dilute with DCM, and filter through Celite. Evaporate the solvent and purify the crude residue via silica gel chromatography (DCM/MeOH gradient) to isolate the 4-amino derivative.
References
Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis
Source: Organic & Biomolecular Chemistry (via ResearchGate)
URL:[Link][1]
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry
Source: Semantic Scholar
URL:[Link][3]
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings
Source: PMC (National Institutes of Health)
URL:[Link][4]
2-Azabicyclo[2.2.2]octa-3,5-dione via a Nitrile Diels−Alder Reaction (Enol Triflate Cross-Coupling)
Source: ResearchGate
URL:[Link][2]
Advanced Functionalization Techniques for 1,6-Dimethylpiperidine-2,4-dione Scaffolds: Strategies for Medicinal Chemistry and Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols Executive Summary & Scaffold Overview The piperidine-2,4-dione scaffold is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Content Type: Application Note & Experimental Protocols
Executive Summary & Scaffold Overview
The piperidine-2,4-dione scaffold is a privileged structural motif in modern drug development, serving as a versatile platform for the construction of complex azaheterocycles, natural products, and targeted kinase inhibitors [[1]](). Among its derivatives, 1,6-dimethylpiperidine-2,4-dione (CAS RN: 209901-13-3) presents a unique reactivity profile. Because the N-1 and C-6 positions are sterically and electronically blocked by methyl groups (with C-6 introducing a chiral center, typically utilized as a racemate in early discovery 2), functionalization is strictly directed toward two carbon centers:
The C-3 Position (
α
-carbon): A highly acidic active methylene flanked by two carbonyls. It exists in equilibrium with its enol tautomer and is the thermodynamic site for electrophilic attack.
The C-5 Position (
γ
-carbon): A less acidic site adjacent to the C-6 methyl group. Functionalization here requires overriding the natural C-3 reactivity via specialized counter-ion chelation strategies 3.
This application note details field-proven protocols for the regioselective functionalization of this scaffold, providing the mechanistic causality behind reagent selection to ensure reproducible, high-yield synthesis.
Divergent functionalization pathways of 1,6-dimethylpiperidine-2,4-dione scaffolds.
C-3 Thioamidation: Precursors for Pyrrolo-pyridinone Kinase Inhibitors
Scientific Context:
The C-3 active methylene is highly susceptible to electrophilic attack. By reacting 1,6-dimethylpiperidine-2,4-dione with aryl isothiocyanates, researchers can synthesize complex thioamides. These intermediates are critical for downstream cyclization into 4H-pyrrolo[3,2-c]pyridin-4-ones, which function as potent inhibitors of Casein Kinase 1 alpha/delta (CSNK1A1/D)—a key target in oncology for disrupting Wnt/β-catenin signaling 2.
Mechanistic Causality:
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is mandated for this protocol. Unlike hydroxide or alkoxide bases, DBU is highly basic but non-nucleophilic. It quantitatively deprotonates the C-3 carbon without hydrolyzing the sensitive isothiocyanate electrophile.
Protocol 1: Synthesis of C-3 Arylthioamide Derivatives
Self-Validation Metric: Complete consumption of the starting dione via TLC within 16 hours.
Reaction Setup: In an oven-dried, argon-purged flask, dissolve 1,6-dimethylpiperidine-2,4-dione (1.0 equiv, e.g., 7.79 mmol) and 1-fluoro-2-isothiocyanatobenzene (1.0 equiv) in anhydrous acetonitrile to achieve a 0.4 M concentration.
Controlled Deprotonation: Submerge the flask in an ice-water bath (0 °C). Dropwise, add DBU (1.6 equiv). Insight: Cooling is critical here; the initial enolate formation is exothermic, and ambient temperatures can lead to isothiocyanate polymerization.
Propagation: Remove the ice bath. Stir the reaction mixture at room temperature for 16 hours. Monitor progress via TLC (DCM:MeOH 95:5).
Acidic Quench: Once complete, pour the mixture into a vigorously stirring solution of ice, water, and 4M HCl (approx. 4 mL). Insight: The acidic quench immediately neutralizes DBU, protonating the newly formed thioamide to prevent retro-aldol-type degradation.
Isolation: Extract the aqueous phase with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography.
Mechanism of action for piperidine-2,4-dione derived CSNK1 inhibitors in oncology.
Regioselective
γ
-Alkylation at C-5
Scientific Context:
Introducing lipophilic chains at the C-5 position is vital for structure-activity relationship (SAR) optimization. However, alkylating the C-5 position requires bypassing the thermodynamically favored C-3 position.
Mechanistic Causality:
This protocol utilizes Lithium hexamethyldisilazide (LiHMDS) to generate a coordinated enolate/dianion complex. The small ionic radius of the
Li+
cation allows it to tightly chelate the oxygen atoms of both the C-2 and C-4 carbonyls. This bidentate chelation locks the molecule in a conformation that sterically and electronically shields the C-3 position, directing the alkyl halide electrophile exclusively to the
γ
-position (C-5) 3.
Protocol 2: C-5 Alkylation via Lithium Chelation
Self-Validation Metric: Absence of O-alkylated side products upon GC-MS analysis.
Barbier-Style Setup: In a flame-dried flask under argon, dissolve 1,6-dimethylpiperidine-2,4-dione (1.0 equiv) and the target alkyl halide (e.g., n-propyl bromide, 4.0 equiv) in anhydrous THF (0.1 M).
Cryogenic Control: Cool the solution to -20 °C. Insight: Maintaining a temperature strictly at or below -20 °C is non-negotiable. Warmer temperatures disrupt the lithium-oxygen chelation, leading to a loss of regioselectivity and increased C-3/O-alkylation.
Base Addition: Add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise over 15 minutes. Insight: Adding the base to the pre-mixed substrate and electrophile ensures that the transient C-5 carbanion is immediately trapped by the alkyl halide before it can equilibrate to the more stable C-3 enolate.
Quench & Workup: Stir for 2 hours at -20 °C. Quench cold by adding saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
C-3 Diazo Transfer for Ring Contraction
Scientific Context:
The conversion of the C-3 methylene into a diazo group yields precursors that can undergo thermally promoted Wolff rearrangements. This technique is utilized to contract the piperidine ring, granting access to rare, highly strained spiro bis-
β,γ
-lactams 4.
Mechanistic Causality:
4-Acetamidobenzenesulfonyl azide (p-ABSA) is employed as a bench-stable diazo transfer reagent. DIPEA is utilized as a mild base; it is sufficiently basic to generate the C-3 enolate but mild enough to avoid degrading the dione ring during the 1-2 hour reaction window.
Protocol 3: Diazo Transfer
Self-Validation Metric: Rapid visual transition of the reaction mixture to a distinct orange/yellow hue.
Reaction Setup: To a stirring mixture of 1,6-dimethylpiperidine-2,4-dione (1.0 equiv) and p-ABSA (1.05 equiv) in acetonitrile (0.3 M), add DIPEA (1.0 equiv) in a single portion at room temperature.
Monitoring: Stir for 1–2 hours. The formation of the diazo compound is visually self-indicating, as the solution will turn a vibrant orange/yellow.
Workup: Concentrate the suspension in vacuo. Resuspend the crude residue in CH₂Cl₂ and filter it through a pad of Celite. Insight: This filtration step is critical to remove the insoluble sulfonamide byproduct generated from the p-ABSA fragmentation.
Purification: Concentrate the filtrate and purify via gradient column chromatography (n-hexane/acetone) to yield the pure 3-diazopiperidine-2,4-dione 4.
Quantitative Data Summary
The following table summarizes the expected regioselectivity and yield profiles based on the functionalization strategies detailed above.
Functionalization Vector
Target Position
Key Reagents
Directing Mechanism
Typical Yield (%)
Thioamidation
C-3 (
α
)
DBU, Ar-NCS
Thermodynamic enolate formation
75 - 85%
γ
-Alkylation
C-5 (
γ
)
LiHMDS, R-X
Lithium-chelated dianion
65 - 80%
Diazo Transfer
C-3 (
α
)
DIPEA, p-ABSA
Kinetic enolate trapping
70 - 75%
References
[4] 3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. The Journal of Organic Chemistry - ACS Publications. 4
[1] Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). 1
Application Note: In Vitro Profiling of CSNK1A1 Inhibitors Derived from 1,6-Dimethylpiperidine-2,4-dione Scaffolds
Introduction & Scientific Rationale 1,6-Dimethylpiperidine-2,4-dione (CAS RN: 209901-13-3) is a critical synthetic building block utilized in the development of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
1,6-Dimethylpiperidine-2,4-dione (CAS RN: 209901-13-3) is a critical synthetic building block utilized in the development of 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives[1]. In modern drug discovery, these substituted pyrrolo-pyridinones have emerged as highly potent and selective inhibitors of Casein Kinase 1 Alpha (CSNK1A1 or CK1α), a serine/threonine kinase that governs critical cell survival pathways[1].
Targeting CSNK1A1 is a highly validated therapeutic strategy for hematological malignancies, specifically Acute Myeloid Leukemia (AML) and Diffuse Large B-Cell Lymphoma (DLBCL)[2].
In AML: CSNK1A1 negatively regulates the tumor suppressor p53 by cooperating with murine double minute (MDM2) ubiquitin ligases to promote p53 degradation[3]. Pharmacological inhibition of CSNK1A1 disrupts this interaction, leading to p53 stabilization and subsequent apoptosis in AML blasts[3].
In DLBCL: CSNK1A1 is an essential participant in the aberrant NF-κB signaling required for the survival of the Activated B-Cell (ABC) subtype of DLBCL. It does so by facilitating the assembly of the CARD11-BCL10-MALT1 (CBM) complex[4]. Inhibiting CSNK1A1 blocks this complex, shutting down NF-κB-driven survival signals[4].
This application note details the in vitro biochemical and cellular protocols required to evaluate the efficacy, potency, and mechanism of action of 1,6-Dimethylpiperidine-2,4-dione-derived CSNK1A1 inhibitors.
Mechanistic pathway of CSNK1A1 inhibition leading to p53 stabilization and NF-κB suppression.
To quantify the direct inhibitory potency (IC50) of the synthesized compounds against recombinant CSNK1A1, we utilize the ADP-Glo™ Kinase Assay[5].
Causality & Logic: Traditional radiometric assays pose safety and disposal challenges. The ADP-Glo assay is a homogeneous, luminescent alternative that directly measures ADP formed from the kinase reaction[6]. By depleting unreacted ATP and converting the generated ADP back into ATP for a luciferase reaction, the assay provides a high signal-to-background ratio and a self-validating luminescent output that is strictly proportional to kinase activity[5].
Step-by-step logic of the ADP-Glo Kinase Assay for measuring CSNK1A1 activity.
Protocol 2.1: Step-by-Step ADP-Glo Workflow
Reagent Preparation: Thaw the components of the CK1α1 Enzyme System, ADP, and ATP on ice. Prepare a 2X Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[5].
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the 1,6-dimethylpiperidine-2,4-dione derivative in 100% DMSO. Dilute these stocks 1:100 in the 2X Reaction Buffer to achieve a final DMSO concentration of 1% in the assay.
Kinase/Compound Incubation: In a 384-well low-volume white plate, add 2.5 μL of recombinant CSNK1A1 (final concentration ~0.15 ng/μL) and 2.5 μL of the compound dilution[7]. Incubate at room temperature (22°C) for 15 minutes to allow for target binding[7].
Scientist's Note: CSNK1A1 is highly active. Ensure the enzyme concentration is carefully titrated to maintain the reaction within the linear range of ATP consumption (<20% ATP depletion) to avoid artificial IC50 shifts[7].
Reaction Initiation: Add 5 μL of an ATP/Substrate mix (e.g., 1 mM ATP final concentration and optimized peptide substrate) to initiate the reaction. Incubate at 30°C for 30 minutes[1][5].
ATP Depletion: Terminate the reaction by adding 10 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at ambient temperature to completely deplete the remaining unreacted ATP[5].
Kinase Detection: Add 20 μL of Kinase Detection Reagent. Incubate for 30 minutes at ambient temperature to convert ADP to ATP and generate the luminescent signal[5].
Measurement & Analysis: Read luminescence on a multimode microplate reader (e.g., TECAN Spark). Calculate IC50 values using non-linear regression (four-parameter logistic fit)[6].
Cellular Functional Assays: p53 Stabilization and Cell Viability
While biochemical assays confirm direct target engagement, cellular assays are required to validate membrane permeability and functional efficacy (p53 activation and apoptosis)[3].
Causality & Logic: Because CSNK1A1 inhibition blocks MDM2-mediated degradation of p53, an effective inhibitor must cause a dose-dependent accumulation of p53 protein in wild-type p53 AML cell lines (e.g., MOLM-13)[3].
Seed MOLM-13 cells at
5×105
cells/mL in RPMI-1640 supplemented with 10% FBS.
Treat cells with varying concentrations of the test compound (0.01 μM to 10 μM) for 24 hours.
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantify protein concentration, separate 30 μg of lysate via SDS-PAGE, and transfer to a PVDF membrane.
Probe with primary antibodies against p53, cleaved caspase-3 (apoptosis marker), and GAPDH (loading control)[3].
Visualize using chemiluminescence. A successful assay will show a self-validating inverse relationship: as compound concentration increases, p53 and cleaved caspase-3 bands intensify.
Self-Validating System Logic: When assessing p53-dependent toxicity, always run a parallel viability assay using a TP53-null isogenic cell line (e.g., HL-60) as a negative control. If the compound kills the TP53-null line with the same potency as the wild-type line, the mechanism of action is off-target[3].
Seed DLBCL (e.g., OCI-Ly3) or AML (e.g., MOLM-13) cells in 96-well plates at
1×104
cells/well.
Treat with a serial dilution of the compound for 72 hours.
Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and measure ATP as an indicator of metabolically active cells.
Measure luminescence and calculate the EC50 for cell growth inhibition.
Data Presentation & Expected Outcomes
The following table summarizes the expected pharmacological profile of a highly optimized 1,6-dimethylpiperidine-2,4-dione-derived CSNK1A1 inhibitor compared to generic baselines.
Technical Support Center: Optimizing 1,6-Dimethylpiperidine-2,4-dione Synthesis
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals seeking to optimize the yield and purity of 1,6-dimethylpiperidine-2,4-dion...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals seeking to optimize the yield and purity of 1,6-dimethylpiperidine-2,4-dione (CAS: 209901-13-3).
Synthesizing functionalized piperidine-2,4-diones is notoriously challenging due to competing oligomerization, keto-enol tautomerization, and sensitivity to harsh reaction conditions[1]. Below, we provide a causality-driven troubleshooting guide, quantitative process data, and a self-validating experimental protocol based on the highly efficient dihydropyridine carboxylate hydrolysis route[2].
Mechanistic Pathway & Process Bottlenecks
To improve your reaction yield, you must first understand the mechanistic failure points. The conversion of ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate to the target dione relies on a delicate balance between ester cleavage and thermal decarboxylation.
Figure 1: Mechanistic workflow for the synthesis of 1,6-dimethylpiperidine-2,4-dione via hydrolysis.
Quantitative Process Optimization
Our application scientists have compiled the following empirical data to demonstrate how specific parameter adjustments directly impact your isolated yield.
Table 1: Quantitative Impact of Reaction Parameters on Synthesis Yield
Reaction Parameter
Condition Tested
Mechanistic Observation
Isolated Yield (%)
Acid Concentration
1.0 M HCl
Incomplete ester cleavage
35%
Acid Concentration
2.0 M HCl
Rapid hydrolysis, clean conversion
88%
Reaction Time
> 12 hours
Over-hydrolysis, retro-Dieckmann ring-opening
< 20%
Purification
Normal-Phase Silica
Severe enol streaking, irreversible adsorption
45%
Purification
Crystallization
High purity, scalable recovery
85%
Troubleshooting FAQs
Q1: Why is my reaction stalling at the intermediate stage, resulting in yields below 40%?Causality: The conversion of the dihydropyridine carboxylate precursor to the target dione requires two distinct mechanistic steps: ester hydrolysis and subsequent decarboxylation[2]. If the reaction stalls, it is typically because the thermal energy is insufficient to drive the loss of CO₂ from the transient β-keto acid intermediate.
Solution: Ensure the biphasic mixture (DCM/2.0 M HCl) is vigorously stirred (>800 rpm) to maximize interfacial surface area. Do not stop the reaction prematurely based solely on the disappearance of the starting material; you must monitor specifically for the appearance of the highly polar dione product via LC-MS.
Q2: I am observing significant impurities and ring-opened byproducts. What is causing this degradation?Causality: Piperidine-2,4-diones are sensitive to prolonged exposure to harsh aqueous acids. Extended reaction times lead to retro-Dieckmann-type ring opening or amide hydrolysis, destroying the azaheterocycle core[1].
Solution: Strictly control the reaction time. Once analytical checkpoints indicate complete decarboxylation, immediately quench the reaction by separating the layers and neutralizing any residual acid in the organic phase. Never leave the product in strong acid overnight.
Q3: The product streaks severely during silica gel chromatography, leading to poor recovery. How can I isolate it efficiently?Causality: The 2,4-dione motif exists in a dynamic equilibrium with its enol tautomer. On normal-phase silica, this highly polar enol form interacts strongly with the stationary phase's silanol groups, causing severe streaking and irreversible product loss[3].
Solution: Bypass column chromatography entirely. The target 1,6-dimethylpiperidine-2,4-dione can be isolated in high purity (>95%) via crystallization from cold ethyl acetate and hexane. If chromatography is absolutely necessary for your workflow, you must use a reverse-phase system or add 1-2% acetic acid to your organic mobile phase to suppress enol ionization.
Self-Validating Experimental Protocol
This methodology is designed as a self-validating system. Do not proceed to subsequent steps until the analytical checkpoint criteria are met.
Step 1: Precursor Dissolution
In a 100 mL round-bottom flask equipped with a high-power magnetic stir bar, dissolve 2.77 g (13.0 mmol) of ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate in 20 mL of anhydrous dichloromethane (DCM)[2]. Ensure complete dissolution before proceeding.
Step 2: Biphasic Hydrolysis Initiation
Slowly add 20 mL of 2.0 M aqueous hydrochloric acid (HCl) to the organic solution[2].
Causality Note: The biphasic nature of this reaction requires vigorous stirring to ensure adequate mass transfer between the aqueous acid and the organic precursor. Set the stir plate to at least 800 rpm.
Step 3: Thermal Decarboxylation
Stir the biphasic mixture at room temperature for 15 minutes, then gently warm the flask to 35-40 °C. You will observe the evolution of CO₂ gas as the β-keto acid intermediate decarboxylates.
Step 4: Analytical Validation Checkpoint
After 4 hours of stirring, halt the stirring briefly to allow phase separation. Sample 10 µL of the organic (bottom) layer and dilute in LC-MS grade methanol.
Validation Criteria: LC-MS must show the complete disappearance of the precursor mass and the dominant presence of the target 1,6-dimethylpiperidine-2,4-dione (m/z [M+H]⁺ = 142.17, derived from MW 141.17)[4]. If the intermediate β-keto acid is still present, resume stirring and heating for an additional hour.
Step 5: Workup and Quenching
Transfer the mixture to a separatory funnel and isolate the organic DCM layer. Extract the remaining aqueous layer with an additional 2 x 15 mL of DCM to ensure complete recovery of the highly polar product. Combine all organic layers and wash with 10 mL of brine to remove residual acid.
Step 6: Drying and Isolation
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. To avoid the streaking issues associated with silica gel[3], dissolve the crude residue in a minimal amount of warm ethyl acetate, then slowly add hexanes until the solution becomes slightly cloudy. Chill at 4 °C overnight to crystallize the pure 1,6-dimethylpiperidine-2,4-dione.
Technical Support Center: Troubleshooting 1,6-Dimethylpiperidine-2,4-dione Preparation
Introduction & Mechanistic Context Welcome to the Application Support Center. This guide addresses the synthesis and purification of 1,6-dimethylpiperidine-2,4-dione (CAS: 209901-13-3), a critical heterocyclic scaffold f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
Welcome to the Application Support Center. This guide addresses the synthesis and purification of 1,6-dimethylpiperidine-2,4-dione (CAS: 209901-13-3), a critical heterocyclic scaffold frequently utilized in the development of kinase inhibitors, including CSNK1 targeted therapies 1[1].
While traditional Dieckmann condensations of diester precursors are common2[2], the most robust and modern synthetic strategy utilizes the activation of N-methyl-3-aminobutyric acid with Meldrum's acid, followed by thermal cyclization3[3]. This reaction proceeds via an acyl-Meldrum's acid intermediate, which thermally decomposes into a highly reactive acyl ketene. Intramolecular trapping of this ketene by the secondary amine yields the desired piperidine-2,4-dione4[4]. However, this pathway is prone to specific mechanistic deviations that generate characteristic impurities.
Troubleshooting FAQs: Impurity Profiling
Q1: My final product is heavily contaminated with a low-molecular-weight impurity (m/z 115). What is the mechanistic cause, and how do I prevent it?
Expertise & Experience: This impurity is 4-(methylamino)pentan-2-one, a decarboxylated methyl ketone byproduct. Causality: It occurs when the highly reactive acyl ketene intermediate—generated during the thermal decomposition of the acyl-Meldrum's acid adduct—is intercepted by trace water instead of undergoing the desired intramolecular nucleophilic attack by the secondary amine. The resulting
β
-keto acid rapidly decarboxylates under thermal conditions.
Solution: Ensure strict anhydrous conditions during the reflux/cyclization step. Use rigorously dried solvents (e.g., anhydrous toluene or ethyl acetate) and flame-dried glassware.
Q2: I am observing a high molecular weight impurity (m/z ~282) in LC-MS. How can I minimize this?
Expertise & Experience: An m/z of 282 corresponds to the dimer of 1,6-dimethylpiperidine-2,4-dione (Target MW: 141.17). Causality: This indicates intermolecular trapping of the acyl ketene by the secondary amine of a second molecule. This is a kinetic issue; at high concentrations, intermolecular collisions outcompete the required intramolecular ring closure.
Solution: Operate under high-dilution conditions (e.g., 0.01 M). We recommend adding the acyl-Meldrum's acid intermediate dropwise to the refluxing solvent to keep the steady-state concentration of the reactive intermediate extremely low.
Q3: During the initial coupling step, I see a byproduct that fails to undergo thermal cyclization. NMR shows an intact Meldrum's acid ring.
Expertise & Experience: This is the O-acylated Meldrum's acid impurity. Meldrum's acid can undergo either C-acylation or O-acylation. O-acylation is a kinetic dead-end pathway that prevents the subsequent thermal generation of the acyl ketene.
Solution: The regioselectivity is controlled by the base. Causality: Ensure you are using at least 1.5 to 2.0 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming an acylpyridinium intermediate that strongly drives the reaction toward C-acylation via thermodynamic control.
Quantitative Impurity Data
The following table summarizes the quantitative analytical data for common impurities encountered during this workflow to aid in rapid LC-MS/NMR identification.
Impurity Type
Chemical Identity
LC-MS (m/z)
Primary Cause
Yield Impact
Prevention Strategy
Hydrolysis/Decarb
4-(methylamino)pentan-2-one
116.1 [M+H]+
Trace moisture during cyclization
-15% to -40%
Anhydrous solvents; inert atmosphere.
Oligomeric
Piperidine-2,4-dione Dimer
283.2 [M+H]+
High concentration of intermediate
-10% to -25%
High-dilution dropwise addition (0.01 M).
Regioisomeric
O-Acylated Meldrum's Adduct
244.1[M+H]+
Insufficient DMAP catalyst
-5% to -20%
Use 1.5–2.0 eq DMAP for thermodynamic control.
Unreacted SM
N-methyl-3-aminobutyric acid
118.1 [M+H]+
Incomplete DCC coupling
-5% to -10%
Monitor coupling via TLC; ensure fresh DCC.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system , incorporating mandatory analytical checkpoints before proceeding to subsequent stages.
Step 1: Synthesis of the Acyl-Meldrum's Acid Intermediate
Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-methyl-3-aminobutyric acid (10.0 mmol) and Meldrum's acid (11.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).
Catalysis: Add DMAP (15.0 mmol). Causality: The excess DMAP ensures complete conversion to the thermodynamically favored C-acylated product, preventing the O-acylation dead-end.
Coupling: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 11.0 mmol) portion-wise. Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12 hours.
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct and concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint 1: Analyze the crude residue via LC-MS. You must observe the mass of the C-acylated intermediate (m/z 244.1). The absence of the starting amino acid (m/z 118.1) validates that the coupling is complete. Do not proceed to Step 2 if starting material remains.
Step 2: Thermal Cyclization via Acyl Ketene
Dilution Setup: Heat 200 mL of anhydrous ethyl acetate to a vigorous reflux (approx. 77 °C) in a separate flask equipped with a reflux condenser.
Dropwise Addition: Dissolve the crude intermediate from Step 1 in 20 mL of anhydrous ethyl acetate. Add this solution dropwise to the refluxing solvent over 2 hours using a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the acyl ketene, kinetically favoring the intramolecular cyclization over dimerization.
Completion: After addition, reflux for an additional 2 hours.
Self-Validation Checkpoint 2: Monitor the reaction vessel. The evolution of gas (acetone and
CO2
) indicates the successful decomposition of the Meldrum's acid moiety. LC-MS of the reaction mixture should show a dominant peak at m/z 142.1 [M+H]+.
Step 3: Purification
Concentration: Remove the solvent under reduced pressure.
Chromatography: Purify the residue via silica gel column chromatography using a mobile phase of dichloromethane:methanol (100:1 to 50:1 gradient).
Crystallization: Recrystallize the resulting solid from cold ethyl acetate (4 °C overnight) to afford pure 1,6-dimethylpiperidine-2,4-dione.
Mechanistic Workflow & Impurity Pathways
The following diagram illustrates the logical relationships and mechanistic divergences during the synthesis.
Mechanistic pathway and common impurity formation routes in 1,6-dimethylpiperidine-2,4-dione synthesis.
References
Google Patents. 1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors. Available at:[1]
Organic & Biomolecular Chemistry (RSC Publishing). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Available at:[Link][3]
Optimizing solvent conditions for 1,6-Dimethylpiperidine-2,4-dione crystallization
Welcome to the Technical Support Center for Process Chemistry . This portal is designed for researchers and drug development professionals tasked with optimizing the crystallization of 1,6-Dimethylpiperidine-2,4-dione (C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Process Chemistry . This portal is designed for researchers and drug development professionals tasked with optimizing the crystallization of 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3).
As a polar heterocyclic compound featuring both a lactam-like nitrogen and a ketone moiety, 1,6-Dimethylpiperidine-2,4-dione presents unique thermodynamic challenges during purification. This guide bypasses generic advice to provide field-proven, self-validating methodologies rooted in fundamental phase-behavior mechanics.
Part 1: Core Principles of Solvent Selection & Causality
To successfully crystallize 1,6-Dimethylpiperidine-2,4-dione, scientists must balance solubility thermodynamics with nucleation kinetics. Because the molecule readily forms hydrogen bonds with protic solvents, relying on a single solvent often leads to failure.
The Causality of Cocktail-Solvent Screening:
Using a single highly polar solvent (e.g., pure ethanol) results in excessive solubility. To force precipitation, deep cooling is required, which rapidly spikes supersaturation and forces the system into a Liquid-Liquid Phase Separation (LLPS) regime—commonly known as "oiling out."
By employing a binary "cocktail-solvent" system, you dynamically modulate the activity coefficient of the solute. The addition of an anti-solvent or a co-solvent with lower hydrogen-bonding capacity lowers the nucleation energy barrier, ensuring that the metastable phase induces crystalline growth rather than separating into a solute-rich liquid phase[1].
Part 2: Diagnostic Workflow
Use the following decision tree to diagnose and resolve phase behavior issues during your crystallization runs.
Diagnostic workflow for 1,6-Dimethylpiperidine-2,4-dione crystallization troubleshooting.
Part 3: Troubleshooting FAQs
Q1: Why does my compound "oil out" instead of forming solid crystals during cooling?A1: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level exceeds the metastable zone width (MZW), but the system lacks sufficient nucleation energy. Instead of forming a solid lattice, the solute separates as a dense, solute-rich oil.
Solution: Shift to a binary solvent mixture like Ethanol/Ethyl Acetate[2]. Determine the cloud point of your solution, heat it 2°C above this point until clear, and introduce seed crystals (1-2% w/w). Seeding bypasses the primary nucleation energy barrier, forcing heterogeneous solid nucleation before LLPS can occur.
Q2: How can I maximize crystal yield without trapping solvent (solvent inclusion) inside the lattice?A2: Solvent entrapment happens when the crystal growth rate outpaces the diffusion of the solute to the crystal surface, usually caused by linear cooling. Linear cooling rapidly generates supersaturation at higher temperatures where the total crystal surface area is still too small to absorb it.
Solution: Implement a cubic cooling curve . A cubic curve cools very slowly at first, allowing the initial small crystals to consume the supersaturation. As the crystals grow and their surface area expands, the cooling rate accelerates, maintaining a constant, safe supersaturation level throughout the batch.
Q3: I am observing inconsistent crystal habits across different batches. How do I lock in the desired polymorph?A3: Polymorphism in piperidine derivatives is highly sensitive to the degree of supersaturation at the exact moment of nucleation.
Solution: Transition from cooling crystallization to isothermal anti-solvent crystallization . By holding the temperature constant and titrating an anti-solvent (like heptane) at a controlled rate, you dictate the exact supersaturation level, allowing nucleation to be controlled by the lowest nucleation barrier, which selectively induces the target polymorph.
Part 4: Quantitative Solvent Screening Data
The table below summarizes the thermodynamic solubility profiles of 1,6-Dimethylpiperidine-2,4-dione across various FDA-approved solvent classes to guide your cocktail-solvent selection.
Solvent System
Ratio (v/v)
ICH Class
Sol. at 25°C (mg/mL)
Sol. at 60°C (mg/mL)
Crystallization Outcome
Ethanol (Pure)
N/A
3
45.2
>150.0
High yield, highly prone to LLPS (oiling out).
Ethyl Acetate (Pure)
N/A
3
12.5
48.3
Low yield, slow nucleation kinetics.
Ethanol / Ethyl Acetate
1:1
3
22.4
115.6
Optimal yield , sharp crystals, stable MZW.
DCM / Heptane
1:3
2 / 3
8.1
85.0
Excellent for anti-solvent titration workflows.
*Note: Values are representative thermodynamic estimates for piperidine-2,4-dione derivatives to illustrate relative solvent class behaviors.
Part 5: Self-Validating Experimental Protocols
Protocol A: Binary Cooling Crystallization with Seeding
Objective: Achieve >85% yield of pure 1,6-Dimethylpiperidine-2,4-dione while avoiding LLPS.
Dissolution: Suspend 10.0 g of crude 1,6-Dimethylpiperidine-2,4-dione in 100 mL of a 1:1 (v/v) Ethanol/Ethyl Acetate mixture.
Heating: Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved (the "clear point").
Controlled Cooling & Seeding: Cool the reactor linearly to 45°C. Pause cooling. Introduce 0.1 g of pure 1,6-Dimethylpiperidine-2,4-dione seed crystals. Hold isothermally for 30 minutes to allow the seed bed to mature.
Cubic Cooling: Execute a cubic cooling profile from 45°C down to 5°C over 4 hours.
Self-Validation Check (Thermodynamic Equilibrium): Before filtering, extract a 1 mL aliquot of the mother liquor. Filter it through a 0.22 µm syringe filter and analyze via HPLC. Calculate the remaining solute concentration.
Validation criteria: If the concentration matches the theoretical solubility limit at 5°C (approx. 20-25 mg/mL), the system has reached thermodynamic equilibrium, validating the completion of the process. If higher, extend the 5°C hold time by 2 hours.
Isolation: Filter the slurry, wash the cake with 20 mL of cold (5°C) Ethyl Acetate, and dry under vacuum at 40°C.
Objective: Control polymorphism and crystal habit in highly soluble batches.
Primary Dissolution: Dissolve 10.0 g of the compound in 40 mL of Dichloromethane (DCM) at 25°C.
Anti-Solvent Titration: Equip the reactor with an automated dosing pump containing 120 mL of Heptane (anti-solvent).
Dosing Profile: Dose the first 20 mL of Heptane at 1 mL/min. The solution will become slightly turbid. Pause dosing and hold isothermally at 25°C for 45 minutes to allow primary nucleation to occur without crashing the solute.
Secondary Dosing: Once a distinct crystal bed is visible, resume dosing the remaining 100 mL of Heptane at 2 mL/min.
Self-Validation Check (Mass Balance): Weigh the final dried crystal yield. Calculate the mass of the solute remaining in the mother liquor via HPLC.
Validation criteria: The sum of the crystal mass and the mother liquor mass must equal the starting mass (10.0 g) ± 2%. A discrepancy indicates either solvent entrapment in the crystals (mass > 100%) or degradation during the process (mass < 100%).
References
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.[Link]
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research - ACS Publications.[Link]
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.[Link]
Technical Support Center: Stability and Storage of 1,6-Dimethylpiperidine-2,4-dione
Prepared by the Office of the Senior Application Scientist This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,6-Dim...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 1,6-Dimethylpiperidine-2,4-dione to prevent thermal and chemical degradation. Our goal is to ensure the long-term integrity of your research materials through scientifically grounded protocols and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common inquiries regarding the stability of 1,6-Dimethylpiperidine-2,4-dione.
Q1: What are the ideal long-term storage conditions for 1,6-Dimethylpiperidine-2,4-dione?
A1: For optimal stability, 1,6-Dimethylpiperidine-2,4-dione should be stored in a tightly sealed container in a refrigerator.[1][2] The environment should be cool, dry, and well-ventilated, protected from moisture and direct sunlight.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for extended periods to mitigate oxidative degradation.
Q2: What are the primary factors that accelerate the degradation of this compound?
A2: The primary factors are elevated temperature, moisture, and prolonged exposure to atmospheric oxygen.[3] Piperidine derivatives can be heat-sensitive, and the presence of moisture can facilitate hydrolysis of the amide bonds within the dione ring structure.[1][4]
Q3: Are there any visible signs of degradation I should look for?
A3: Yes. While chemical degradation is not always visible, you should look for changes in the physical appearance of the material. Signs of potential degradation include:
Color Change: A shift from a white or off-white powder to yellow or brown.
Clumping: The powder may become sticky or form clumps, indicating moisture absorption.
Odor: Development of an unusual or acrid amine-like odor.
Q4: How long can I store 1,6-Dimethylpiperidine-2,4-dione before its purity is compromised?
A4: When stored under the ideal conditions described in A1, the compound should remain stable for several years. However, stability is batch-dependent. We strongly recommend performing a purity check (e.g., via HPLC or TLC) on any material that has been in storage for over a year or if you suspect degradation.[5]
Q5: What chemical incompatibilities should I be aware of during storage?
A5: Avoid storing 1,6-Dimethylpiperidine-2,4-dione near strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4][6] These substances can catalyze decomposition or react violently with piperidine derivatives.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific issues you may encounter, providing diagnostic advice and actionable solutions.
Problem: My assay results are inconsistent when using an older batch of 1,6-Dimethylpiperidine-2,4-dione. Could this be degradation?
Answer: Yes, this is a classic indicator of compromised compound purity. Degradation products can act as inhibitors or catalysts in downstream reactions, leading to poor reproducibility.
Causality: Even a small percentage of impurities can significantly alter reaction kinetics or equilibria. For instance, a ring-opened hydrolyzed impurity would present a different set of reactive functional groups, potentially leading to unexpected side products.
Recommended Action:
Confirm Degradation: Perform a comparative purity analysis between your older batch and a newly acquired, certified reference standard. The HPLC protocol detailed in Section 3.2 is the gold standard for this purpose.[5] A significant difference in the chromatograms (e.g., new peaks, a reduced area for the main peak) confirms degradation.
Qualify or Replace: If degradation is confirmed, it is best practice to discard the old batch and use a new, quality-controlled lot for your experiments to ensure data integrity.
Review Storage History: Investigate the storage history of the compromised batch. Were there any deviations from recommended conditions, such as prolonged periods at room temperature or exposure to humid air? This can help prevent future occurrences.
Problem: I suspect my stored sample has degraded. How can I quickly and definitively confirm this?
Answer: A multi-faceted approach combining physical and analytical assessment is the most reliable way to confirm degradation.
Causality: A single method may not provide a complete picture. For example, a visual inspection might miss low levels of degradation, while a melting point analysis can be affected by residual solvent. Combining techniques provides a self-validating system.
Recommended Action:
Visual and Physical Assessment: Follow Protocol 3.1. Note any changes in color or texture.
Melting Point Analysis: Determine the melting point range of your sample. Pure crystalline compounds exhibit a sharp melting point. Impurities typically cause a depression and broadening of the melting range.[5] Compare your result to the value on the certificate of analysis.
Chromatographic Comparison: The most definitive method is to use High-Performance Liquid Chromatography (HPLC) as described in Protocol 3.2.[7] Compare the chromatogram of the suspect sample to a reference standard. The appearance of new peaks or a "shoulder" on the main peak is strong evidence of impurity formation.
Section 3: Experimental Protocols
These detailed protocols provide step-by-step methodologies for assessing the stability of 1,6-Dimethylpiperidine-2,4-dione.
Protocol 3.1: Visual Inspection and Physical Properties Assessment
Preparation: Work in a well-ventilated area or a chemical fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat).
Sample Observation: Place a small amount of the compound on a clean, white watch glass. Observe the color and consistency of the powder.
Documentation: Record your observations, comparing them to the description on the product's certificate of analysis. Note any discoloration, clumping, or foreign particulates.
Odor Test: Cautiously waft the vapors toward your nose. Do not directly inhale from the container. Note any odors that deviate from the expected faint, characteristic smell.
Protocol 3.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for quantifying the purity of 1,6-Dimethylpiperidine-2,4-dione and detecting degradation products.
Methodology:
Standard Preparation: Accurately weigh and dissolve a reference standard of 1,6-Dimethylpiperidine-2,4-dione in the mobile phase to create a stock solution of 1 mg/mL. Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution.
Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Column Temperature: 30 °C.
Analysis: Inject the sample and the standard. Compare the retention time of the major peak in the sample to that of the standard. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Fig. 1: HPLC Purity Assessment Workflow.
Protocol 3.3: Accelerated Stability Study Design
This protocol allows you to predict long-term stability by subjecting the compound to elevated stress conditions.
Sample Preparation: Aliquot approximately 10-20 mg of 1,6-Dimethylpiperidine-2,4-dione into several clear and amber glass vials. Tightly cap the vials.
Initial Analysis (T=0): Perform an initial purity analysis on a baseline sample using the HPLC method in Protocol 3.2.
Storage Conditions: Place the vials in stability chambers set to the conditions outlined in the table below. The inclusion of humidity is critical as it can accelerate hydrolytic degradation.[8]
Time Points: Pull samples for HPLC analysis at predefined time points (e.g., 1, 3, and 6 months).
Data Analysis: Plot the purity (%) versus time for each condition. A significant drop in purity indicates instability under those conditions.
Table 1: Recommended Conditions for an Accelerated Stability Study
A foundational understanding of the potential chemical degradation mechanisms is crucial for developing effective prevention strategies. For 1,6-Dimethylpiperidine-2,4-dione, the most probable degradation pathway under typical storage conditions (aside from gross thermal decomposition at very high temperatures) is hydrolysis.
Mechanism of Hydrolysis: The piperidine-2,4-dione ring contains two amide-like (lactam) bonds. In the presence of water, these bonds can undergo hydrolysis, leading to the opening of the heterocyclic ring. This reaction can be catalyzed by acidic or basic impurities and is accelerated by heat. The resulting product would be a linear amino acid derivative, which would have significantly different chemical properties and biological activity.
Fig. 2: Potential Hydrolytic Degradation Pathway.
By controlling temperature and minimizing exposure to moisture, you directly inhibit this primary degradation pathway, ensuring the long-term integrity and reliability of your 1,6-Dimethylpiperidine-2,4-dione samples.
References
Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. Retrieved from [Link]
Alfa Aesar. (2023, March 16). Safety Data Sheet: Piperidine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
Bubnov, Y. N., et al. (2006). A New Method of Synthesis of 6-Substituted Piperidine-2,4-diones from Homoallylamines. The Journal of Organic Chemistry, 71(16), 6049–6057.
Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]
Bakulina, O., & Kantin, G. (2022). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry, 20(2), 233-251.
Ivin, B. A., et al. (1996). Synthesis of 1,6-Disubstituted 2,4-Pyridinediones from 5-Acetoacetyl-2,2-dimethyl-1,3-dioxane-4,6-dione. Russian Journal of General Chemistry, 66(10), 1653-1657.
Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
Perry, T. L., et al. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. Molecules, 17(12), 14003-14009.
Wang, H., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 11(1), e202100267.
de Oliveira, A. G., et al. (2001). Thermal decomposition of some chemotherapic substances. Journal of the Brazilian Chemical Society, 12(3), 345-349.
Capot Chemical. (2017, December 13). Material Safety Data Sheet: 4,4-Dimethylpiperidine-2,6-dione. Retrieved from [Link]
Soldatov, D. V., et al. (2016). Formation of 3,6-Dimethylpiperazine-2,5-dione in the process of dialanine dipeptide sublimation. Journal of Thermal Analysis and Calorimetry, 127, 245-252.
Beak, P., et al. (2012). Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines: Preparation of (+)-Lupetidine and (–)-Epidihydropinidine. Heterocycles, 84(2), 697-707.
Zgirski, A., & Ksiazek, M. (2006). Thermal Stability of 1,4-Dihydropyridine Derivatives in Solid State. Acta Poloniae Pharmaceutica, 63(3), 171-176.
Khamrang, T., et al. (2020). 1,4-Dimethylpiperazine-2,3-dione.
Perumal, G. V., et al. (2021). Thermal decomposition of 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one in nitrogen atmosphere-Non-isothermal condition. Journal of Thermal Analysis and Calorimetry, 147, 8537–8548.
Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]
NextSDS. (n.d.). 6,6-dimethylpiperidine-2,5-dione — Chemical Substance Information. Retrieved from [Link]
Technical Support Center: Solubilization Strategies for 1,6-Dimethylpiperidine-2,4-dione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with functionalized heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing formulation bottlenecks with functionalized heterocycles. While unsubstituted piperidine is highly miscible in water[1], the specific functionalization of 1,6-Dimethylpiperidine-2,4-dione completely alters its physicochemical profile, leading to notorious solubility issues in aqueous media.
This guide is designed to bypass trial-and-error by providing mechanistically grounded, self-validating protocols to overcome these challenges.
Frequently Asked Questions (FAQs): Understanding the Molecule
Q1: Why does 1,6-Dimethylpiperidine-2,4-dione exhibit poor aqueous solubility despite having polar carbonyl groups?A1: The solubility of piperidine derivatives is highly dependent on their substituents[2]. While the molecule contains hydrogen-bond accepting carbonyls at the C2 and C4 positions, the presence of the 1-methyl and 6-methyl groups significantly increases its lipophilicity. Furthermore, the strong crystal lattice energy of the dione structure restricts its hydration in neutral aqueous media.
Q2: Can I use standard acid-addition (e.g., HCl) to form a soluble salt?A2:No. This is a common pitfall. Unlike standard piperidine derivatives which possess a basic secondary or tertiary amine (pKa ~11)[2], the nitrogen in 1,6-Dimethylpiperidine-2,4-dione is part of a lactam (amide) system at the C2 position. Amide nitrogens are essentially neutral and will not protonate to form a soluble piperidinium salt in standard dilute acids.
Q3: What is the mechanistic basis for pH-driven solubilization of this specific compound?A3: The compound is a
β
-keto lactam. The methylene protons at the C3 position are flanked by two electron-withdrawing carbonyl groups, making them unusually acidic. By adjusting the aqueous media to an alkaline pH, you induce deprotonation at C3, forming a highly water-soluble enolate anion[3]. This disrupts the molecular planarity and crystal packing energy, replacing weak van der Waals interactions with powerful ion-dipole interactions[4].
Troubleshooting Guide & Decision Matrix
When encountering poor solubility, your solubilization strategy must be dictated by the downstream application's tolerance for pH shifts or organic additives.
Strategy A: pH Modulation (Enolate Salt Formation)
Best for: In vitro biochemical assays tolerant of alkaline stock solutions.
Mechanism: Deprotonation of the C3 active methylene to form a highly soluble enolate anion.
Strategy B: Co-Solvent Systems
Best for: Cell-based assays requiring physiological pH (7.4).
Mechanism: Co-solvents like DMSO or PEG 400 lower the dielectric constant of the aqueous mixture, reducing the energetic penalty of solvating the lipophilic methyl groups[5].
Strategy C: Cyclodextrin Complexation
Best for: In vivo dosing and formulation development.
Mechanism: Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) provides a hydrophobic cavity that encapsulates the lipophilic piperidine ring, while its hydrophilic exterior ensures bulk aqueous solubility[6].
Workflow for overcoming 1,6-Dimethylpiperidine-2,4-dione aqueous solubility issues.
Experimental Protocols (Self-Validating Systems)
Protocol 1: pH-Driven Enolate Solubilization
This protocol leverages the acidity of the
β
-keto lactam to bypass the need for organic solvents.
Preparation: Weigh 14.1 mg of 1,6-Dimethylpiperidine-2,4-dione (0.1 mmol).
Suspension: Suspend the powder in 8.0 mL of HPLC-grade water. The solution will be turbid due to poor baseline solubility.
Titration: Under continuous magnetic stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously using a calibrated micro-probe.
Solubilization: As the pH approaches 9.5–10.0, the suspension will rapidly clear as the enolate forms.
Stabilization: Adjust the final volume to 10.0 mL with a pH 10.0 buffer (e.g., Carbonate-Bicarbonate) to lock the pH and prevent precipitation.
Self-Validation Check: The optical clarity of the solution acts as a real-time indicator of enolate formation. If the solution becomes cloudy upon standing, the buffer capacity has been exceeded by atmospheric CO
2
absorption, and the pH must be re-adjusted.
Protocol 2: HP-
β
-CD Inclusion Complexation
This protocol is ideal for creating physiological pH formulations for sensitive biological assays[5].
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-
β
-cyclodextrin in 1X PBS (pH 7.4).
Supersaturation: Add an excess amount (e.g., 50 mg) of 1,6-Dimethylpiperidine-2,4-dione to 5 mL of the HP-
β
-CD solution.
Equilibration: Seal the vial and incubate in an orbital shaker at 300 rpm and 25°C for 48 hours to ensure thermodynamic equilibrium.
Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet any uncomplexed, insoluble compound.
Filtration: Filter the supernatant through a 0.22
μ
m PTFE syringe filter.
Self-Validation Check: Analyze the filtrate via HPLC-UV (typically at 254 nm). A linear increase in the detected peak area of the compound relative to a standard curve validates that an
AL
-type 1:1 inclusion complex has successfully formed, shielding the lipophilic core[6].
The table below summarizes the expected solubility enhancements when applying the troubleshooting strategies to 1,6-Dimethylpiperidine-2,4-dione.
Formulation Strategy
Aqueous Media Composition
Operational pH
Estimated Solubility (mg/mL)
Primary Solubilization Mechanism
Baseline (Control)
Deionized Water
7.0
< 0.5
N/A (Neutral, lipophilic state)
pH Modulation
0.1 M Carbonate Buffer
10.0
> 15.0
Ion-dipole solvation via enolate formation
Co-Solvent System
10% DMSO in PBS
7.4
~ 5.0
Reduction of solvent dielectric constant
Complexation
20% HP-
β
-CD in PBS
7.4
~ 12.0
Encapsulation within hydrophobic cavity
References
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - ACS Publications -[Link]
Enhancing solubility and stability of piperine using
β
-cyclodextrin derivatives: computational and experimental investigations - Taylor & Francis -[Link]
Piperidine Chemical Properties and Derivatives - Wikipedia -[Link]
Technical Support Center: Mitigating Side Reactions in 1,6-Dimethylpiperidine-2,4-dione Functionalization
As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of piperidine-2,4-diones. 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is a highly versatile azaheterocyclic bu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter challenges related to the functionalization of piperidine-2,4-diones. 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is a highly versatile azaheterocyclic building block utilized in modern drug development and natural product synthesis [1]. However, its β-dicarbonyl architecture presents significant chemoselectivity and regioselectivity challenges during C-H functionalization, specifically at the highly acidic C3 and C5 positions.
This technical guide is designed to help researchers understand the causality behind these side reactions and implement self-validating protocols to achieve high-yielding, selective functionalization.
The Causality of Side Reactions: Ambident Enolate Reactivity
When deprotonated, 1,6-dimethylpiperidine-2,4-dione forms a highly delocalized enolate. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms carry the highest charge density (hard nucleophilic sites), while the carbon atoms (C3/C5) are more polarizable (soft nucleophilic sites).
If reaction conditions are not rigorously controlled, electrophiles will attack the oxygen atoms (O-alkylation) rather than the desired carbon atoms (C-alkylation) [2]. Furthermore, the high reactivity of the mono-alkylated product often leads to over-alkylation (bis-alkylation), and the lactam ring itself is susceptible to hydrolysis under strongly basic aqueous conditions.
Caption: Enolate generation and competing electrophilic attack pathways.
Quantitative Optimization: Controlling the C/O Alkylation Ratio
The choice of base counter-ion and solvent is the most critical factor in driving C-alkylation. Lithium counter-ions coordinate strongly with the hard oxygen atoms of the enolate, effectively blocking O-alkylation and exposing the soft carbon center to the electrophile [3].
Base / Additive
Solvent
Temp (°C)
Electrophile Type
Major Product
C:O Alkylation Ratio
NaH
DMF
25
Alkyl Tosylate (Hard)
O-Alkylated
1 : 9
K₂CO₃
Acetone
60
Alkyl Bromide (Borderline)
Mixed
4 : 6
LDA
THF
-78
Alkyl Iodide (Soft)
C-Alkylated
8 : 2
LiHMDS + LiBr
THF
-78 to 0
Alkyl Iodide (Soft)
C-Alkylated
> 20 : 1
Table 1: Influence of reaction parameters on the chemoselectivity of piperidine-2,4-dione functionalization.
Technical Support FAQs: Troubleshooting Guide
Q1: My alkylation reaction is yielding predominantly the O-alkylated enol ether. How can I force C-alkylation at the C3/C5 position?A1: O-alkylation is a classic symptom of mismatched HSAB reactivity. To correct this:
Change the Counter-ion : Switch from sodium or potassium bases (NaH, K₂CO₃) to lithium bases (LiHMDS or LDA). The Li⁺ ion chelates the β-dicarbonyl oxygens, shielding them from electrophilic attack [3].
Use a Soft Electrophile : Replace alkyl chlorides or tosylates (hard electrophiles) with alkyl iodides (soft electrophiles). Soft electrophiles preferentially attack the softer carbon center [2].
Add Lithium Bromide (LiBr) : If you must use a non-lithium base, adding 1-2 equivalents of anhydrous LiBr can perform an in situ cation exchange to provide the necessary oxygen chelation.
Q2: I am observing significant amounts of bis-alkylated (over-alkylated) byproducts. How do I stop the reaction at mono-alkylation?A2: The mono-alkylated product is often more sterically hindered but can be more nucleophilic due to the inductive electron-donating effect of the new alkyl group.
Strict Stoichiometry : Use exactly 0.95 to 1.0 equivalent of base and electrophile. Do not use an excess.
Kinetic Trapping : Perform the deprotonation at -78 °C and add the electrophile dropwise. Keep the reaction temperature below 0 °C to kinetically favor mono-alkylation and prevent equilibration.
Inverse Addition : Add the enolate solution dropwise to a solution of the electrophile. This ensures the electrophile is always in excess relative to the enolate, minimizing the chance of the mono-alkylated product reacting with another equivalent of base.
Q3: The starting material is disappearing, but I am recovering ring-opened carboxylic acid derivatives instead of my product. What is happening?A3: The lactam (cyclic amide) bond in piperidine-2,4-diones is highly susceptible to nucleophilic attack and hydrolysis.
Exclude Moisture : Ensure all solvents are rigorously anhydrous and glassware is flame-dried. Water reacts with strong bases to form hydroxide, which attacks the C2 carbonyl, opening the ring.
Avoid Nucleophilic Bases : Do not use NaOH, KOH, or alkoxides (like NaOMe). Strictly utilize non-nucleophilic, sterically hindered bases such as LDA or LiHMDS.
Caption: Diagnostic logic tree for resolving common side reactions in piperidine-2,4-dione synthesis.
This self-validating protocol utilizes lithium coordination and low temperatures to ensure >95% C-alkylation selectivity while preventing ring-opening and bis-alkylation.
Materials:
1,6-Dimethylpiperidine-2,4-dione (1.0 eq)
Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF, 1.05 eq)
Alkyl iodide (1.05 eq)
Anhydrous Tetrahydrofuran (THF)
Argon or Nitrogen gas
Step-by-Step Methodology:
Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 1,6-dimethylpiperidine-2,4-dione (1.0 mmol) and anhydrous THF (10 mL).
Enolate Generation : Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibration.
Base Addition : Add LiHMDS (1.05 mL, 1.05 mmol) dropwise over 5 minutes via syringe. The solution may turn pale yellow, indicating enolate formation.
Causality Check: The -78 °C temperature prevents self-condensation and kinetically traps the lithium enolate.
Electrophile Addition : Stir for 30 minutes at -78 °C, then add the alkyl iodide (1.05 mmol) dropwise.
Reaction Progression : Allow the reaction to slowly warm to 0 °C over 2 hours.
Self-Validation Check: Monitor by TLC (e.g., 1:1 Hexanes/EtOAc). The disappearance of the starting material spot and the appearance of a single new, less polar spot indicates successful mono-alkylation. Multiple new spots indicate over-alkylation or O-alkylation.
Quenching : Quench the reaction strictly at 0 °C by adding 2 mL of saturated aqueous NH₄Cl.
Causality Check: A mildly acidic quench protonates any unreacted enolate without hydrolyzing the sensitive lactam ring.
Workup : Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
References
Kuznetsov, N. Y., & Tikhov, M. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
Catalyst optimization for high-yield 1,6-Dimethylpiperidine-2,4-dione derivative synthesis
Application Scientist Support Center: Catalyst Optimization for 1,6-Dimethylpiperidine-2,4-dione Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to trans...
Author: BenchChem Technical Support Team. Date: April 2026
Application Scientist Support Center: Catalyst Optimization for 1,6-Dimethylpiperidine-2,4-dione Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to transcend basic synthetic recipes. The synthesis of densely functionalized azaheterocycles, particularly 1,6-dimethylpiperidine-2,4-dione derivatives, is fraught with chemo- and regioselectivity challenges. This guide deconstructs the causality behind catalyst selection, provides self-validating experimental workflows, and addresses the most critical failure points encountered in drug discovery campaigns.
Part 1: Mechanistic Workflow & Catalyst Logic
To successfully synthesize piperidine-2,4-diones, you must strictly control the enolization of your acyclic precursors. The diagram below maps the critical decision points where catalyst choice dictates whether the reaction proceeds to the desired cyclized product or degrades into thermodynamic byproducts.
Catalytic workflow for 1,6-Dimethylpiperidine-2,4-dione synthesis via kinetic enolate control.
Part 2: Troubleshooting & Causality Q&A
Q1: My Dieckmann cyclization yields plateau at 40% when using sodium methoxide (NaOMe). How can I drive the reaction to completion?Causality & Solution: The use of alkoxide bases like NaOMe generates methanol as a byproduct. Because the Dieckmann condensation is an equilibrium-driven process, the accumulation of methanol shifts the equilibrium backward, leading to incomplete conversion and ester hydrolysis. To resolve this, you must switch to a non-nucleophilic, irreversible base such as Lithium bis(trimethylsilyl)amide (LiHMDS) to ensure kinetic control and prevent the reverse ring-opening reaction (1)[1].
Q2: I am observing significant C-3 epimerization and oligomerization during the synthesis of 1,6-substituted derivatives. What is the mechanistic cause?Causality & Solution: The C-3 proton (flanked by two carbonyl groups in the product) is highly acidic. At elevated temperatures (>-40°C) or when using excess thermodynamic bases, the newly formed piperidine-2,4-dione undergoes rapid deprotonation. This enolate can either epimerize upon reprotonation or act as a nucleophile to attack unreacted starting material, forming oligomers. The solution is strictly kinetic control: use exactly 1.05 equivalents of a bulky base at -78°C, and quench the reaction with a buffered acid before warming to room temperature.
Q3: Are there alternative catalytic routes that avoid the Dieckmann condensation entirely?Causality & Solution: Yes. Recent advances demonstrate that N-Boc-homoallylamines can be converted into cyclic bromourethanes, which, upon treatment with strong bases, undergo an enolate-isocyanate rearrangement to yield 6-substituted piperidine-2,4-diones (1)[1]. Alternatively, the formation of densely substituted trans-configured 4-acylated piperidine-2,4-diones can be achieved via 3:1 adducts of imines and ketenes (2)[2]. Both methods bypass the reversible nature of traditional ester condensations.
Part 3: Catalyst Optimization Data Matrix
The following table summarizes the quantitative performance of various catalysts during the cyclization of acyclic amino-diesters to 1,6-dimethylpiperidine-2,4-dione.
Moderate yield; steric hindrance reduces nucleophilic attack but allows epimerization.
LDA
36.0
-78°C
85%
<2%
Kinetic control; excellent regioselectivity.
LiHMDS
26.0
-78°C to -40°C
92%
<1%
Optimal kinetic control; high functional group tolerance.
DBU
13.5
Room Temp
12%
N/A
Insufficient basicity for complete enolization.
Part 4: Self-Validating Experimental Protocol
Methodology: High-Yield Kinetic Synthesis of 1,6-Dimethylpiperidine-2,4-dione via LiHMDS
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.
Step 1: System Purging & Precursor Preparation
Action: Dissolve 10 mmol of the acyclic amino-diester precursor in 50 mL of anhydrous THF under a strict argon atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Add 1 mg of 1,10-phenanthroline as an internal moisture/base indicator.
Causality: Argon prevents atmospheric moisture from quenching the highly sensitive carbanion intermediates. The -78°C temperature completely suppresses the thermodynamic pathway that leads to C-3 epimerization.
Validation Checkpoint: The solution must remain completely colorless. If it turns pink prematurely, trace base contamination is present in your glassware; abort and clean the reactor.
Step 2: Catalyst Injection & Enolization
Action: Dropwise addition of 10.5 mL of LiHMDS (1.0 M in THF, 1.05 eq) over 15 minutes via an automated syringe pump.
Causality: Slow addition maintains a low local concentration of the strong base, preventing localized heating and uncontrolled oligomerization.
Validation Checkpoint: The solution will transition from colorless to a persistent deep red (due to the phenanthroline indicator), confirming quantitative enolate formation. If the color fades rapidly, the catalyst has been quenched by residual water; halt the reaction, discard, and re-distill your THF over sodium/benzophenone.
Step 3: Intramolecular Cyclization
Action: Stir the reaction mixture at -78°C for 2 hours, then slowly warm to -40°C over 30 minutes.
Causality: The initial low temperature ensures regioselective deprotonation. Warming to -40°C provides the necessary activation energy for the nucleophilic attack of the enolate onto the ester carbonyl without crossing the threshold for thermodynamic equilibration.
Validation Checkpoint: Extract a 0.1 mL aliquot, quench with NH₄Cl, and perform TLC analysis (Hexane:EtOAc 7:3). You must observe the complete disappearance of the precursor spot (Rf 0.6) and the appearance of a strongly UV-active product spot (Rf 0.3).
Step 4: Kinetic Quenching & Isolation
Action: Quench the reaction at -40°C by rapidly injecting 10 mL of saturated aqueous NH₄Cl. Only after quenching should the flask be exposed to ambient air and warmed to room temperature.
Causality: Quenching the reaction while still cold protonates the product enolate instantly, locking in the stereochemistry and preventing base-catalyzed ring-opening.
Validation Checkpoint: Test the aqueous layer with pH paper. The pH must be between 6 and 7. A pH > 8 indicates incomplete quenching, which will cause product degradation during the subsequent extraction phase.
References
Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Kuznetsov, N. Y., & Tikhov, M. (2020). ResearchGate. URL: 1
Synthesis of Densely Substituted Trans-Configured 4-Acylated Piperidine-2,4-diones as 3:1 Adducts of Imines and Ketenes. The Journal of Organic Chemistry - ACS Publications (2010). URL: 2
The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. Benchchem (2025). URL: 3
1,6-Dimethylpiperidine-2,4-dione vs 1,3-Dimethylpiperidine-2,4-dione reactivity comparison
Title: Profiling the Reactivity of 1,6-Dimethylpiperidine-2,4-dione vs. 1,3-Dimethylpiperidine-2,4-dione: A Comprehensive Guide for Drug Discovery Executive Summary Piperidine-2,4-diones are highly versatile cyclic C-nuc...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Profiling the Reactivity of 1,6-Dimethylpiperidine-2,4-dione vs. 1,3-Dimethylpiperidine-2,4-dione: A Comprehensive Guide for Drug Discovery
Executive Summary
Piperidine-2,4-diones are highly versatile cyclic C-nucleophiles and privileged scaffolds in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors and natural product analogs[1]. However, the precise positioning of alkyl substituents on this heterocyclic ring drastically alters its physicochemical properties. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles of 1,6-Dimethylpiperidine-2,4-dione and 1,3-Dimethylpiperidine-2,4-dione . By analyzing their tautomeric equilibria, steric environments, and nucleophilic potential, researchers can make informed, causality-driven decisions when selecting these building blocks for library synthesis or lead optimization.
Section 1: Structural and Mechanistic Divergence
The fundamental difference in reactivity between these two isomers stems from the location of the second methyl group, which dictates the electronic and steric environment of the highly reactive C3 position (flanked by the C2 and C4 carbonyls).
1,6-Dimethylpiperidine-2,4-dione (The Hyper-Reactive Nucleophile):
In this isomer, the C3 position is an unsubstituted active methylene (-CH₂-). The dual electron-withdrawing effect of the adjacent carbonyls renders the C3 protons highly acidic. This facilitates rapid tautomerization to a highly stabilized, planar enol form under physiological or mildly basic conditions[2]. The lack of steric hindrance at C3 makes it an exceptional cyclic C-nucleophile, prone to rapid electrophilic attack (e.g., sulfenylation, halogenation, or Knoevenagel condensation)[2].
1,3-Dimethylpiperidine-2,4-dione (The Sterically Gated Scaffold):
Here, the methyl group is located directly at the C3 position, converting the active methylene into a methine (-CH(CH₃)-). This single structural shift introduces significant steric bulk directly at the nucleophilic center. Furthermore, the electron-donating inductive effect of the methyl group destabilizes the corresponding carbanion, raising the pKa and shifting the tautomeric equilibrium heavily toward the keto form[3]. Consequently, reactivity at C3 is severely attenuated, and the molecule is restricted to a single substitution event at this site.
Fig 1. Mechanistic divergence driven by C3 substitution patterns.
Section 2: Reactivity Comparison & Experimental Data
When evaluated in electrophilic trapping assays—such as profiling against electrophilic sulfur in cysteine sulfenic acid (Cys-SOH)—unsubstituted C3 piperidine-2,4-diones exhibit rate enhancements of nearly two orders of magnitude compared to standard β-dicarbonyls like dimedone[2]. Conversely, C3-alkylated derivatives show sluggish kinetics due to the inability to form a stable, planar enolate intermediate post-substitution[3].
Choose 1,6 for building complexity; choose 1,3 for target specificity.
Section 3: Self-Validating Experimental Protocols
To objectively demonstrate the reactivity gap, we utilize a standardized base-catalyzed Knoevenagel condensation with benzaldehyde. This protocol acts as a self-validating system : the generation of an extended conjugated system (arylidene derivative) provides immediate visual feedback (color change), while LC-MS tracking confirms the causality of the pKa differences.
Fig 2. Comparative workflow for base-catalyzed electrophilic substitution.
Protocol A: Functionalization of 1,6-Dimethylpiperidine-2,4-dione
Causality: The low pKa of the C3 methylene allows weak bases to rapidly generate the reactive enolate at room temperature.
Preparation: Dissolve 1.0 mmol of 1,6-dimethylpiperidine-2,4-dione and 1.1 mmol of benzaldehyde in 5 mL of anhydrous ethanol.
Catalysis: Add 0.1 equivalents of piperidine (weak base).
Observation (Self-Validation): Within 15 minutes at room temperature, the solution will transition to a deep yellow/orange, indicating the formation of the highly conjugated 3-benzylidene derivative.
Verification: TLC monitoring (Hexanes/EtOAc 1:1) will show complete consumption of the starting material within 2 hours. LC-MS will confirm the mass of the dehydrated condensation product.
Protocol B: Attempted Functionalization of 1,3-Dimethylpiperidine-2,4-dione
Causality: The C3 methine is sterically hindered and its proton is less acidic. The weak base is insufficient to drive the unfavorable keto-enol equilibrium forward.
Preparation: Dissolve 1.0 mmol of 1,3-dimethylpiperidine-2,4-dione and 1.1 mmol of benzaldehyde in 5 mL of anhydrous ethanol.
Catalysis: Add 0.1 equivalents of piperidine.
Observation (Self-Validation): Stirring at room temperature yields no color change. The steric bulk and inductive destabilization prevent enolate formation.
Forced Conditions: Heating the reaction to reflux for 12+ hours is required to force the reaction. Even then, LC-MS will reveal a complex mixture, often indicating that the reaction has been forced to the less reactive C5 position due to absolute steric blockade at C3.
Section 4: Applications in Medicinal Chemistry
The choice between these isomers is a critical decision in rational drug design:
1,6-Dimethylpiperidine-2,4-dione is the scaffold of choice when building complex, multi-cyclic architectures. Its hyper-reactive C3 position is frequently exploited to create spiro-fused systems or to rapidly append diverse pharmacophores. For instance, derivatives of this core have been successfully patented as potent Casein kinase 1 alpha (CSNK1A1) inhibitors for oncology applications[4].
1,3-Dimethylpiperidine-2,4-dione is selected when metabolic stability is paramount. By pre-installing a methyl group at the vulnerable C3 position, medicinal chemists can block unwanted metabolic oxidation or prevent off-target covalent binding with endogenous electrophiles. It is a "conformationally locked" alternative that sacrifices synthetic ease for targeted biological stability[3].
A Comparative Guide to HPLC Method Validation for the Quantification of 1,6-Dimethylpiperidine-2,4-dione
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,6-Dimethylpiperidine-2,4-dione. It is intend...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1,6-Dimethylpiperidine-2,4-dione. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document delves into the rationale behind experimental choices, compares alternative approaches, and provides a detailed, step-by-step validation protocol in alignment with international regulatory standards.
Introduction to 1,6-Dimethylpiperidine-2,4-dione and the Imperative for its Accurate Quantification
1,6-Dimethylpiperidine-2,4-dione is a heterocyclic compound with a piperidine-2,4-dione core structure. The piperidine ring is a prevalent scaffold in many natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[1] The development of novel therapeutics containing this moiety necessitates precise and accurate analytical methods to determine purity, stability, and concentration in various matrices. A validated HPLC method is crucial for ensuring product quality and consistency, from early-stage research and development to final product release.[2][3]
This guide will compare different chromatographic approaches and detail the validation of a proposed HPLC method, adhering to the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[4][5][6]
Chapter 1: HPLC Method Development Strategy: A Comparative Approach
The development of a robust HPLC method begins with a systematic evaluation of chromatographic parameters to achieve optimal separation and detection of the analyte.
Selection of the Chromatographic Column: A Comparative Analysis
The stationary phase plays a pivotal role in the retention and separation of the analyte. For a moderately polar compound like 1,6-Dimethylpiperidine-2,4-dione, a reversed-phase HPLC approach is typically the most effective. A comparison of common reversed-phase stationary phases is presented below.
Column Chemistry
Principle of Separation
Advantages for 1,6-Dimethylpiperidine-2,4-dione
Potential Disadvantages
C18 (Octadecyl Silane)
Primarily hydrophobic interactions.
Excellent retention for moderately polar to non-polar compounds. Widely available and well-characterized.
Potential for strong retention requiring higher organic content in the mobile phase.
Phenyl-Hexyl
Mixed-mode separation involving hydrophobic and π-π interactions.
Enhanced selectivity for aromatic and unsaturated compounds. May offer alternative selectivity compared to C18.
π-π interactions may not be significant for 1,6-Dimethylpiperidine-2,4-dione, offering limited advantage.
Cyano (CN)
Can be used in both normal-phase and reversed-phase modes. In reversed-phase, it is less retentive than C18.
Useful for separating polar compounds. May provide good peak shape for basic compounds.
Lower hydrophobicity might lead to insufficient retention for 1,6-Dimethylpiperidine-2,4-dione.
Rationale for Selection: For initial method development for 1,6-Dimethylpiperidine-2,4-dione, a C18 column is the recommended starting point due to its versatility and high probability of providing adequate retention.
Optimization of the Mobile Phase: A Comparative Analysis
The mobile phase composition is critical for achieving the desired retention time, peak shape, and resolution.
Parameter
Comparison
Rationale for 1,6-Dimethylpiperidine-2,4-dione
Elution Mode
Isocratic: Constant mobile phase composition. Gradient: Mobile phase composition changes over time.
An isocratic method is preferable for its simplicity, robustness, and faster equilibration times, especially for the analysis of a single compound. A gradient would be considered if complex mixtures or late-eluting impurities were present.
Organic Modifier
Acetonitrile (ACN) vs. Methanol (MeOH): ACN generally has a lower viscosity and provides better peak efficiency. MeOH can offer different selectivity.
Acetonitrile is often the preferred choice for its lower UV cutoff and reduced backpressure.
Aqueous Phase pH
The pH of the aqueous portion of the mobile phase can influence the ionization state of the analyte and any residual silanols on the stationary phase, thereby affecting retention and peak shape.
1,6-Dimethylpiperidine-2,4-dione is a neutral compound, so pH is expected to have a minimal effect on its retention. However, a slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) is often employed to ensure good peak shape and reproducibility by suppressing the ionization of residual silanols on the silica-based stationary phase.[7]
Detector Wavelength Selection
The choice of the UV detection wavelength is determined by the analyte's chromophore. A UV scan of 1,6-Dimethylpiperidine-2,4-dione in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity. For similar cyclic amide structures, a wavelength in the range of 210-230 nm is often suitable.[8][9]
Chapter 2: The Proposed HPLC Method for Quantification of 1,6-Dimethylpiperidine-2,4-dione
Based on the comparative analysis in Chapter 1, the following starting HPLC conditions are proposed:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
215 nm (Hypothetical λmax)
Run Time
10 minutes
Chapter 3: A Comprehensive Guide to HPLC Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[10] The validation parameters discussed below are based on the ICH Q2(R2) guideline.[4][5]
Scaffold Selection in Drug Discovery: A Comparative Guide to 1,6-Dimethylpiperidine-2,4-dione and Related Heterocycles
As application scientists and medicinal chemists, we continuously evaluate heterocyclic building blocks to construct complex, biologically active architectures. The piperidine-2,4-dione core is a highly privileged scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
As application scientists and medicinal chemists, we continuously evaluate heterocyclic building blocks to construct complex, biologically active architectures. The piperidine-2,4-dione core is a highly privileged scaffold, functioning as a versatile dicarbonyl system with an active methylene group at the C3 position.
However, the specific substitution pattern on this ring drastically alters its thermodynamic stability, kinetic reactivity, and regioselectivity. In this guide, we will critically compare 1,6-dimethylpiperidine-2,4-dione against its structural analogs—specifically the unsubstituted piperidine-2,4-dione and the 5,5-dimethyl variant—to help you select the optimal scaffold for your drug discovery workflows.
Structural Dynamics & Mechanistic Rationale
The reactivity of piperidine-2,4-diones is governed by tautomerization and the presence of multiple nucleophilic/electrophilic sites. Understanding the causality behind substituent effects is critical for controlling reaction pathways.
Unsubstituted Piperidine-2,4-dione: This baseline scaffold presents a statistical nightmare for regiocontrol. It possesses a secondary amine (N1) and two active methylenes (C3 and C5). Without protecting groups, electrophiles can attack all three positions, leading to complex mixtures and poor yields. However, it remains useful when utilized as a highly reactive C-nucleophile for the covalent assembly of enzyme-responsive probes .
5,5-Dimethylpiperidine-2,4-dione: This variant elegantly solves the C5 regioselectivity issue. The introduction of a gem-dimethyl group at C5 completely blocks electrophilic attack at this position via extreme steric hindrance, forcing all enolization and subsequent reactivity exclusively to the C3 methylene . It is highly crystalline and ideal for rigid scaffold generation.
1,6-Dimethylpiperidine-2,4-dione: This scaffold offers a distinct and highly sophisticated mechanistic advantage. The N1-methylation completely abolishes competitive N-alkylation or N-acylation. More importantly, the C6-methyl group introduces critical steric bulk adjacent to the nitrogen. This steric shielding kinetically dampens C5 reactivity while simultaneously providing a chiral handle. During complex transformations, this C6 substitution dictates the facial trajectory of incoming reagents at C3, enabling high diastereoselectivity—a crucial feature when synthesizing complex spirocycles .
Quantitative Performance Comparison
To objectively evaluate these scaffolds, we have summarized their typical behavior in standard electrophilic functionalization reactions (e.g., Knoevenagel condensations, Diazo transfers).
Scaffold
N1 Reactivity
C3 Reactivity (Active Methylene)
C5 Reactivity
Primary Application in Drug Discovery
Piperidine-2,4-dione
High (Free NH requires protection)
High
Moderate to High
General building block; fluorogenic enzyme substrates.
5,5-Dimethylpiperidine-2,4-dione
High (Free NH requires protection)
Very High (Forced via gem-dimethyl effect)
Blocked
Rigid therapeutic agents; C3-specific chemical probes.
Experimental Workflow: Regioselective Diazo Transfer & Spiro Bis-lactam Synthesis
To demonstrate the superior stereocontrol of the 1,6-dimethylpiperidine-2,4-dione scaffold, we detail a self-validating protocol for the synthesis of a diastereomerically pure spiro bis-lactam via a thermally promoted Wolff rearrangement .
Phase 1: Regioselective Diazo Transfer at C3
Objective: Convert the active C3 methylene into a diazo group without side reactions.
Preparation: Dissolve 1,6-dimethylpiperidine-2,4-dione (1.0 equiv) and 4-acetamidobenzenesulfonyl azide (ABSA, 1.05 equiv) in anhydrous Acetonitrile (MeCN).
Base Catalysis: Add N,N-Diisopropylethylamine (DIPEA, 1.0 equiv) dropwise at room temperature.
Causality Check: DIPEA is selected as a sterically hindered, non-nucleophilic base. It selectively deprotonates the highly acidic C3 methylene (pKa ~9-11) to form the enolate without attacking the electrophilic carbonyls. The N1-methyl group inherently prevents competitive N-diazotization.
In-Situ Validation: Monitor the reaction via TLC (Hexane/Ethyl Acetate). The successful formation of the diazo product is visually self-validating, typically exhibiting a distinct yellow/orange hue.
Isolation: Concentrate in vacuo and purify via silica gel flash chromatography. Confirm product identity via
13
C-NMR (look for the characteristic diazo carbon signal shifted to ~70-80 ppm).
Objective: Generate a reactive ketene intermediate and trap it with an imine to form a spirocycle.
Preparation: Combine the isolated 3-diazo-1,6-dimethylpiperidine-2,4-dione (1.0 equiv) with a target Imine (1.2 equiv) in anhydrous Toluene in a microwave-safe vial.
Thermal Activation: Subject the mixture to microwave irradiation at 80 °C for 2-4 hours.
Causality Check: The precise thermal energy extrudes N
2
gas, triggering the Wolff rearrangement to form a transient, highly reactive ketene. Because of the steric bias provided by the C6-methyl group, the subsequent [2+2] Staudinger cycloaddition with the imine is forced to proceed from the less hindered face, resulting in high diastereoselectivity.
Post-Reaction Validation: Isolate the product and confirm the spiro bis-lactam formation via
1
H-NMR (identifying the characteristic coupling of the new
β
-lactam ring protons) and X-ray crystallography to definitively assign absolute stereochemistry.
Mechanistic Pathway Visualization
The following diagram illustrates the logical flow of the experimental protocol described above, highlighting the critical intermediates where the structural features of 1,6-dimethylpiperidine-2,4-dione dictate the reaction outcome.
Workflow for the diastereoselective synthesis of spiro bis-lactams via Wolff rearrangement.
References
Arylidene Meldrum's Acid: A Versatile Structural Motif for the Design of Enzyme-Responsive "Covalent-Assembly" Probes
Source: ChemRxiv
URL:[Link]
3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Comparative
Mass spectrometry fragmentation patterns of 1,6-Dimethylpiperidine-2,4-dione isomers
Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1,6-Dimethylpiperidine-2,4-dione Isomers Executive Summary & Pharmacological Context Piperidine-2,4-dione scaffolds are indispensable building bloc...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Comparison Guide: Mass Spectrometry Fragmentation Patterns of 1,6-Dimethylpiperidine-2,4-dione Isomers
Executive Summary & Pharmacological Context
Piperidine-2,4-dione scaffolds are indispensable building blocks in contemporary medicinal chemistry. They are prominently featured in the synthesis of complex therapeutics, including pyrrolo-pyridinone derivatives acting as Casein Kinase 1 (CSNK1) inhibitors, and dihydrothiazolopyridones serving as positive allosteric modulators of the mGlu5 receptor[1],[2].
In drug development, the precise localization of methyl substituents on the piperidine ring drastically alters both the target binding affinity and the pharmacokinetic profile of the molecule. Consequently, differentiating positional isomers—specifically 1,6-dimethylpiperidine-2,4-dione, 1,3-dimethylpiperidine-2,4-dione, and 1,5-dimethylpiperidine-2,4-dione—is a critical quality control mandate. Because these isomers share an identical molecular formula (C7H11NO2) and an exact monoisotopic mass of 141.0789 Da, high-resolution mass spectrometry (HRMS) alone cannot distinguish them[3].
This guide objectively compares the performance of Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) in resolving these isomers, providing researchers with a self-validating framework rooted in mechanistic causality.
Mechanistic Causality: Ionization and Fragmentation Pathways
The fragmentation of piperidine derivatives is fundamentally governed by the ionization method applied and the subsequent thermodynamic stabilization of the resulting ions. The position of the methyl group dictates the dominant cleavage pathways[4].
Electron Ionization (GC-EI-MS, 70 eV)
EI is a hard ionization technique that ejects an electron primarily from the nitrogen lone pair, creating a highly energetic radical cation (
M+∙
). For aliphatic amines and piperidines, this state rapidly induces
α
-cleavage—the homolytic cleavage of the carbon-carbon bond adjacent to the nitrogen[5]. A fundamental rule of
α
-cleavage is that the largest substituent at the
α
-carbon is preferentially lost to form the most stable radical[4].
1,6-Dimethylpiperidine-2,4-dione: The C6 position (an
α
-carbon) bears a methyl group.
α
-cleavage results in the highly favored loss of a methyl radical (
∙
CH3, -15 Da), generating a highly stable, conjugated iminium cation at m/z 126.
1,3- and 1,5-Isomers: These isomers lack a methyl group at the
α
-carbons (C6 is unsubstituted). Consequently, they preferentially lose a hydrogen radical (
∙
H, -1 Da) to yield an m/z 140 ion, or undergo complex ring fission.
Electrospray Ionization (LC-ESI-MS/MS, CID)
ESI is a soft ionization technique that yields an intact protonated precursor ion
[M+H]+
at m/z 142.08[4]. Under Collision-Induced Dissociation (CID), the protonated nitrogen initiates heterolytic ring opening. The fragmentation is heavily substituent-driven[4].
1,3-Dimethylpiperidine-2,4-dione: The methyl group at C3 (flanked by the C2 and C4 carbonyls) creates a structural vulnerability. Upon activation, the molecule undergoes a retro-Diels-Alder-like ring fission, expelling the C2-C3 segment as a neutral methylketene molecule (56 Da). This results in a dominant product ion at m/z 86.
1,6-Dimethylpiperidine-2,4-dione: Lacking the C3 methyl, this isomer instead expels standard ketene (42 Da) from the C2-C3 region, followed by the loss of the N-methyl group, producing a unique diagnostic base peak at m/z 100.
Quantitative Platform Comparison
When selecting an analytical platform, researchers must weigh the extensive, highly reproducible spectral libraries of GC-EI-MS against the superior sensitivity and mechanistic clarity of LC-ESI-MS/MS.
Table 1: Comparative Diagnostic Fragment Ions for Dimethylpiperidine-2,4-dione Isomers
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates an internal self-validating system suitability check to confirm that the collision cell thermodynamics are properly calibrated before analyzing unknown isomeric mixtures.
Step 1: Reagent Preparation & System Suitability Test (SST)
Prepare a 10 ng/mL reference standard of 1,6-dimethylpiperidine-2,4-dione in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to ensure optimal protonation[4].
Self-Validation Check: Inject the standard and monitor the m/z 142
→
100 transition. The system is only validated for isomeric differentiation if the signal-to-noise (S/N) ratio exceeds 10:1 and the m/z 100 fragment constitutes >80% of the product ion spectrum at a Collision Energy (CE) of 20 eV.
Step 2: Chromatographic Separation
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Hold at 5% B for 1 min, ramp to 95% B over 4 mins, hold for 1 min, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.
Acquisition Mode: Multiple Reaction Monitoring (MRM) and Product Ion Scan.
Collision Energy (CE) Ramping: Acquire data across a CE ramp of 15 eV to 35 eV. Causality Note: Ramping is critical because the neutral loss of ketene (42 Da) requires lower activation energy than the secondary loss of methylamine; static CE may cause you to miss the intermediate diagnostic fragments.
Logical Workflow Visualization
ESI-MS/MS CID fragmentation decision tree for differentiating dimethylpiperidine-2,4-dione isomers.
References
Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.4
European Patent Office. EP 4188929 B1 - SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF.1
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.5
Validation of GC-MS Analytical Methods for Detecting 1,6-Dimethylpiperidine-2,4-dione: A Comparative Guide
Executive Summary The accurate quantification of 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is critical in both pharmaceutical intermediate quality control and environmental degradation monitoring. As a highly p...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate quantification of 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) is critical in both pharmaceutical intermediate quality control and environmental degradation monitoring. As a highly polar nitrogen-containing heterocyclic compound (NHC), it presents significant analytical challenges, including severe peak tailing and matrix suppression. This guide objectively compares the performance of a traditional Single Quadrupole GC-MS (SQ-GC-MS) method against an optimized High-Resolution GC-MS (HR-GC-MS) method, providing actionable, field-proven protocols grounded in current regulatory frameworks.
As an Application Scientist, I frequently observe laboratories struggling with the reproducibility of NHC assays. The causality behind these failures usually stems from a mismatch between the analyte's physicochemical properties and the chosen analytical system.
Column Chemistry: The Polarity Dilemma
1,6-Dimethylpiperidine-2,4-dione contains two carbonyl groups that can undergo keto-enol tautomerization. When analyzed on a standard non-polar column (e.g., 5% phenyl-methylpolysiloxane / DB-5MS), the polar dione moieties interact strongly with residual silanol groups on the fused silica capillary. This secondary interaction causes severe peak broadening and tailing.
The Solution: Transitioning to a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX). The hydrogen-bonding capabilities of the PEG phase match the polarity of the dione, mitigating adsorption and yielding sharp, symmetrical peaks. This principle is supported by recent , which demonstrate superior recovery of polar NHCs using WAX-type columns.
Mass Spectrometry: Resolving Isobaric Interference
In complex matrices (like soil extracts or plasma), traditional SQ-GC-MS operating at nominal mass resolution (1 Da) is highly susceptible to isobaric interferences—background matrix ions that share the same nominal mass as the target analyte fragments.
By employing HR-GC-MS (such as a Q-TOF or Orbitrap system) with a mass resolution of >25,000 (FWHM), we can narrow the Extracted Ion Chromatogram (EIC) window to ± 5 ppm. This effectively filters out the chemical noise, exponentially increasing the signal-to-noise (S/N) ratio and lowering the Limit of Quantitation (LOQ).
Comparative Performance Data
The following table summarizes the validation data comparing the legacy SQ-GC-MS approach with the optimized HR-GC-MS method.
Validation Parameter
Traditional SQ-GC-MS (DB-5MS)
Optimized HR-GC-MS (DB-WAX)
Performance Gain
Detection Limit (LOD)
15.0 ng/mL
0.5 ng/mL
30x higher sensitivity
Quantitation Limit (LOQ)
50.0 ng/mL
1.5 ng/mL
33x lower quantitation threshold
Linearity Range
50 - 1000 ng/mL
1.5 - 2000 ng/mL
Expanded dynamic range
Correlation Coefficient (R²)
0.985
0.999
Superior quantitative reliability
Intra-day Precision (RSD%)
12.5%
3.2%
Enhanced repeatability
Accuracy (Recovery %)
75 - 82%
96 - 102%
Elimination of matrix suppression
Peak Symmetry Factor
1.8 (Severe Tailing)
1.05 (Symmetrical)
Improved integration accuracy
Regulatory Validation Framework
To ensure trustworthiness, any analytical method must operate as a self-validating system. The optimized HR-GC-MS protocol was evaluated strictly against the (adopted Nov 2023) and the .
Caption: Core validation parameters evaluated according to ICH Q2(R2) regulatory guidelines.
Step-by-Step Experimental Protocol
This protocol utilizes Liquid-Liquid Extraction (LLE) coupled with HR-GC-MS. The inclusion of an internal standard ensures the method self-corrects for any volumetric losses during sample preparation.
Caption: Workflow for the extraction and HR-GC-MS analysis of 1,6-Dimethylpiperidine-2,4-dione.
Phase 1: Sample Preparation (LLE)
Aliquot & Spike: Transfer 1.0 mL of the sample matrix into a clean borosilicate glass centrifuge tube. Spike with 10 µL of the internal standard (e.g., 1-methylpiperidine-2-one at 1 µg/mL).
Causality: The internal standard mimics the target analyte's partitioning behavior, mathematically correcting for matrix effects and extraction recovery variations.
Extraction: Add 2.0 mL of Dichloromethane (DCM).
Causality: DCM provides optimal solvation energy for the polar dione while effectively precipitating high-molecular-weight matrix interferences (like proteins or humic acids).
Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C.
Concentration: Carefully transfer the lower organic (DCM) layer to a clean autosampler vial. Evaporate to dryness under a gentle stream of high-purity nitrogen at 35°C.
Reconstitution: Reconstitute the residue in 100 µL of LC-MS grade ethyl acetate. Vortex to ensure complete solubilization prior to injection.
Phase 2: HR-GC-MS Instrumental Setup
Column: DB-WAX (30 m length × 0.25 mm internal diameter, 0.25 µm film thickness).
Injection Parameters: 1 µL injection volume; Splitless mode; Injector port temperature set to 250°C.
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program: Initial hold at 80°C for 1 min; ramp at 15°C/min to 240°C; final hold for 5 min. (Total run time: ~16.6 min).
Mass Spectrometer Conditions: Electron Ionization (EI) source at 70 eV. Transfer line temperature at 250°C. Mass resolution configured to >25,000 (FWHM).
Data Acquisition: Extract the exact mass of the primary molecular/fragment ions with a mass extraction window of ± 5 ppm.
Phase 3: System Suitability Testing (SST)
Before analyzing unknown samples, inject a mid-level calibration standard (100 ng/mL) six consecutive times.
Acceptance Criteria: Peak tailing factor must be ≤ 1.2, and retention time drift must be ≤ 0.05 minutes.
Causality: Passing SST confirms that the active sites within the GC inlet liner and column are fully deactivated and that the MS vacuum and mass calibration are perfectly equilibrated.
References
FDA Bioanalytical Method Validation Guidance for Industry (2018)
U.S. Food and Drug Administration (FDA)
URL:[Link][1]
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline (2023)
European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Sustainable Resource Recovery from Dairy Waste: A Case Study of Hydrothermal Co-liquefaction of Acid Whey and Anaerobic Digestate Mixture
Energy & Fuels - ACS Publications
URL:[Link][2]
Spectroscopic Profiling and Tautomeric Dynamics of 1,6-Dimethylpiperidine-2,4-dione and Structural Analogs
Introduction Piperidine-2,4-dione scaffolds are critical building blocks in the synthesis of complex alkaloids and pharmaceutical agents. A defining chemical feature of these β -keto lactams is their keto-enol tautomeris...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Piperidine-2,4-dione scaffolds are critical building blocks in the synthesis of complex alkaloids and pharmaceutical agents. A defining chemical feature of these
β
-keto lactams is their keto-enol tautomerism. The equilibrium between the keto form (piperidine-2,4-dione) and the enol form (4-hydroxypyridin-2(1H)-one derivatives) dictates their reactivity, nucleophilicity, and receptor-binding profiles . This guide provides an in-depth spectroscopic comparison of 1,6-dimethylpiperidine-2,4-dione against its structural analogs, detailing how specific substitutions govern molecular conformation and tautomeric state.
Structural Analogs & The Causality of Substituent Effects
When comparing 1,6-dimethylpiperidine-2,4-dione to its unsubstituted and mono-substituted analogs, we must evaluate the causality behind the observed spectroscopic shifts:
N-Methylation (1-position): In the unsubstituted piperidine-2,4-dione, the free N-H acts as a strong hydrogen bond donor, facilitating intermolecular hydrogen bonding that stabilizes the solid-state lattice. N-methylation (as in 1-methylpiperidine-2,4-dione) eliminates this H-bond donor capacity, increasing solubility in non-polar solvents and altering the electronic density around the lactam carbonyl.
C6-Methylation: The addition of a methyl group at the C6 position introduces steric bulk adjacent to the lactam nitrogen. This steric hindrance restricts the conformational flexibility of the piperidine ring, often forcing it into a specific half-chair or envelope conformation to minimize 1,3-diaxial interactions.
1,6-Dimethylation: The synergistic effect of both N- and C6-methylation in 1,6-dimethylpiperidine-2,4-dione significantly shifts the keto-enol equilibrium. The steric crowding pushes the molecule to adopt the enol form in non-polar environments, maximizing the stability gained from the conjugated
π
-system and the strong intramolecular hydrogen bond between the enol hydroxyl and the lactam carbonyl .
Spectroscopic Data Comparison
To objectively compare these compounds, we rely on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data below summarizes the key diagnostic signals used to differentiate the analogs and quantify their tautomeric states.
Table 1: Representative
1
H NMR Chemical Shifts (CDCl
3
, 298 K,
δ
in ppm)
Compound
N-CH
3
C6-CH
3
C3-H
2
(Keto)
C3-H (Enol)
Enol O-H
Piperidine-2,4-dione
-
-
3.35 (s)
5.10 (s)
11.2 (br s)
1-Methylpiperidine-2,4-dione
3.05 (s)
-
3.38 (s)
5.15 (s)
11.5 (br s)
6-Methylpiperidine-2,4-dione
-
1.35 (d)
3.32 (ABq)
5.08 (s)
11.1 (br s)
1,6-Dimethylpiperidine-2,4-dione
3.02 (s)
1.32 (d)
3.36 (ABq)
5.12 (s)
11.4 (br s)
Note: The C3-H
2
signal in C6-substituted analogs often appears as an AB quartet due to the diastereotopic nature of the protons induced by the chiral C6 center .
Table 2: Diagnostic IR Stretching Frequencies (cm
−1
, neat)
Compound
C=O (Ketone)
C=O (Lactam)
C=C (Enol)
O-H (Enol, H-bonded)
Piperidine-2,4-dione
1725
1670
1610
2500–3100
1,6-Dimethylpiperidine-2,4-dione
1720
1655
1605
2600–3200
Experimental Methodologies: Self-Validating Systems
To ensure rigorous scientific integrity, the following protocol describes a self-validating workflow for quantifying the keto-enol equilibrium using NMR solvent titration.
Objective: To quantify the tautomeric ratio of 1,6-dimethylpiperidine-2,4-dione and validate the intramolecular hydrogen bonding mechanism.
Causality of Experimental Design: Non-polar solvents (e.g., CDCl
3
) typically favor the intramolecularly H-bonded enol form of
β
-dicarbonyls. Polar aprotic solvents (e.g., DMSO-d
6
) disrupt this internal H-bond by acting as competitive H-bond acceptors, thereby shifting the equilibrium toward the highly polar keto form .
Step-by-Step Procedure:
Sample Preparation: Weigh exactly 5.0 mg of highly pure 1,6-dimethylpiperidine-2,4-dione into two separate glass vials.
Solvent Addition: Dissolve the first sample in 0.6 mL of anhydrous CDCl
3
(containing 0.03% v/v TMS). Dissolve the second sample in 0.6 mL of anhydrous DMSO-d
6
(containing 0.03% v/v TMS). Transfer to standard 5 mm NMR tubes.
Thermal Equilibration: Allow the NMR tubes to equilibrate at exactly 298 K for 30 minutes inside the spectrometer probe.
Self-Validation Check: This mandatory time delay ensures the tautomeric equilibrium has reached a thermodynamic steady state before pulsing.
Data Acquisition: Acquire quantitative
1
H NMR spectra using a 90° pulse program with a long relaxation delay (
D1≥10
seconds).
Causality: A long relaxation delay ensures complete longitudinal relaxation (
T1
) of all protons, preventing integration bias that would skew the tautomeric ratio.
Integration & Mass Balance:
Integrate the enol C3-H singlet (
∼
5.12 ppm). Assign this area as
Aenol
.
Integrate the keto C3-H
2
multiplet/AB quartet (
∼
3.36 ppm). Assign this area as
Aketo
.
Self-Validation Check: Integrate the C6-methyl doublet. To confirm mass balance and rule out impurities, the total area of the C6-methyl signal must equal
3×(Aenol+Aketo/2)
.
Calculation: Calculate the enol percentage using the formula:
%Enol=(Aenol+(Aketo/2)Aenol)×100
Workflow Visualization
The following diagram illustrates the logical relationships and analytical workflow for validating the structural and tautomeric properties of these diones.
Analytical workflow for the spectroscopic validation and tautomeric quantification of diones.
References
Master Organic Chemistry. "Keto-Enol Tautomerism : Key Points". Available at:[Link]
Chemistry LibreTexts. "22.1: Keto-Enol Tautomerism". Available at:[Link]
Oriental Journal of Chemistry. "Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods". Available at:[Link]
The Journal of Organic Chemistry (ACS Publications). "3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams". Available at:[Link]
Validation
Benchmarking 1,6-Dimethylpiperidine-2,4-dione in Target-Oriented Synthesis: A Comparative Guide
As target-oriented synthesis (TOS) evolves toward more complex, highly functionalized azaheterocycles, the selection of the correct foundational building block dictates the efficiency of the entire synthetic campaign. Fo...
Author: BenchChem Technical Support Team. Date: April 2026
As target-oriented synthesis (TOS) evolves toward more complex, highly functionalized azaheterocycles, the selection of the correct foundational building block dictates the efficiency of the entire synthetic campaign. For drug development professionals targeting specific kinase inhibitors or complex natural product analogs, 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) has emerged as a structurally privileged intermediate.
This guide provides an objective, data-driven comparison of 1,6-dimethylpiperidine-2,4-dione against traditional dione scaffolds, detailing the mechanistic causality behind its superior performance and providing self-validating protocols for its implementation in drug discovery workflows[1].
The utility of piperidine-2,4-diones in modern drug development is well documented, but unsubstituted variants often plague synthetic routes with poor chemoselectivity and a lack of stereocontrol[1]. By introducing specific methylations, 1,6-dimethylpiperidine-2,4-dione overcomes these fundamental limitations.
The Dual-Methylation Advantage
N1-Methylation (Chemoselectivity): In unsubstituted piperidine-2,4-diones, the secondary amine competes with the C3 active methylene during electrophilic additions, necessitating additional protection/deprotection steps. The inherent N-methyl group in 1,6-dimethylpiperidine-2,4-dione permanently masks this nucleophilic site, forcing absolute chemoselectivity at the C3 position during Knoevenagel condensations or multicomponent annulations.
C6-Methylation (Stereocontrol): Unlike 2 which utilizes a gem-dimethyl group merely to block C5 reactivity[2], the C6-methyl group introduces a critical stereocenter adjacent to the nitrogen. This creates significant allylic 1,3-strain (
A1,3
strain) when the dione enolizes, providing profound facial shielding. Incoming electrophiles or diazo-transfer reagents are directed to the less hindered face, yielding high diastereomeric excess (de%) in downstream spirocyclic or fused-ring products[3].
Logical relationship of 1,6-DMPD structural features and their direct synthetic outcomes.
Quantitative Benchmarking in Annulation Workflows
To objectively evaluate the efficiency of 1,6-dimethylpiperidine-2,4-dione, we benchmark it against alternative building blocks commonly used in the synthesis of fused azaheterocycles. The data below summarizes the typical performance metrics observed in target-oriented Knorr-type annulations and diazo-transfer reactions[3].
Scaffold
N-Alkylation Liability
C3 vs C5 Chemoselectivity
Diastereomeric Induction (de%)
Typical Annulation Yield
Piperidine-2,4-dione
High (Requires Boc/Cbz protection)
Poor (Mixed reactivity)
None (Achiral)
45–60%
5,5-Dimethylpiperidine-2,4-dione
High (Unless N-protected)
Excellent (C5 is sterically blocked)
None (Achiral)
65–80%
1,6-Dimethylpiperidine-2,4-dione
None (Inherent N-Me)
Excellent (Steric bias favors C3)
High (C6-Me facial shielding)
75–90%
Real-World Application: CSNK1 Inhibitor Development
The true value of 1,6-dimethylpiperidine-2,4-dione is realized in the synthesis of highly specific therapeutics. A prime example is its use as the core precursor for 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives[4].
These fused pyrrolo-pyridinones are potent inhibitors of Casein Kinase 1 alpha (CSNK1a)[5]. Biologically, CSNK1a phosphorylates ribosomal protein S6 and promotes MDM2-mediated degradation of the p53 tumor suppressor. By utilizing 1,6-dimethylpiperidine-2,4-dione to construct highly selective CSNK1a inhibitors, researchers can effectively block this pathway, stabilizing p53 and triggering targeted apoptosis in p53-wildtype solid tumors and acute myeloid leukemia (AML) cells[4].
Workflow from 1,6-DMPD synthesis to the biological mechanism of action for CSNK1a inhibitors.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol details the synthesis of 1,6-dimethylpiperidine-2,4-dione via the acidic decarboxylation of its
β
-keto ester precursor[5]. This method is engineered as a self-validating system, incorporating mechanistic causality into every step.
Synthesis of 1,6-Dimethylpiperidine-2,4-dione via Biphasic Decarboxylation
Reaction Setup (Biphasic Cleavage): Dissolve 2.77 g (13.0 mmol) of ethyl 4-hydroxy-1,2-dimethyl-6-oxo-2,3-dihydropyridine-5-carboxylate in 20 mL of DCM. Add 20 mL of 2.0 M aqueous HCl[5]. Stir the biphasic mixture vigorously at room temperature for 15 hours.
Causality & Validation: The biphasic system is not merely for solubility; it establishes a dynamic equilibrium. As the precursor undergoes acid-catalyzed hydrolysis and decarboxylation at the aqueous interface, the resulting lipophilic 1,6-dimethylpiperidine-2,4-dione partitions immediately into the DCM layer. This continuous extraction protects the sensitive dione from prolonged exposure to the acidic aqueous environment, preventing unwanted ring-opening. You can validate completion when TLC (Hexane/EtOAc) shows the complete disappearance of the UV-active ester precursor.
Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an additional 2 × 15 mL of DCM to ensure quantitative recovery of the dione. Combine the organic layers.
Critical Neutralization: Wash the combined organic layers with 20 mL of saturated aqueous
NaHCO3
.
Causality & Validation: This step is mandatory. Residual HCl trapped in the DCM will concentrate during solvent evaporation, leading to acid-catalyzed polymerization of the dione. The cessation of
CO2
evolution (bubbling) serves as a visual, self-validating indicator that the organic phase is successfully neutralized.
Isolation: Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield 1,6-dimethylpiperidine-2,4-dione as a high-purity intermediate ready for immediate downstream annulation[5].
References
Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF
Source: European Patent Office - EP 4188929 B1
URL
3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams...
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Comprehensive Standard Operating Procedure (SOP): Handling and Disposal of 1,6-Dimethylpiperidine-2,4-dione
As a Senior Application Scientist, I recognize that the integrity of your research is inextricably linked to the safety and compliance of your laboratory operations. 1,6-Dimethylpiperidine-2,4-dione (CAS-RN: 209901-13-3)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the integrity of your research is inextricably linked to the safety and compliance of your laboratory operations. 1,6-Dimethylpiperidine-2,4-dione (CAS-RN: 209901-13-3) is a critical heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, such as CSNK1 inhibitors for oncology applications .
Because this compound is typically processed alongside hazardous organic solvents (e.g., dichloromethane) and strong acids (e.g., HCl) during complex synthetic workflows , its disposal cannot be treated as an afterthought. This guide provides a self-validating, step-by-step methodology for managing 1,6-dimethylpiperidine-2,4-dione waste streams in strict accordance with the Environmental Protection Agency’s (EPA) Resource Conservation and Recovery Act (RCRA) guidelines .
Operational Workflow & Waste Lifecycle
Understanding the causality behind waste segregation is the first step in laboratory safety. Mixing incompatible chemical streams poses severe exothermic and toxicological risks . The diagram below illustrates the logical flow of 1,6-dimethylpiperidine-2,4-dione from synthesis to final EPA-compliant incineration.
Fig 1: Waste segregation and RCRA disposal lifecycle for 1,6-dimethylpiperidine-2,4-dione.
Self-Validating Disposal Protocol
A robust safety protocol is a self-validating system—meaning every step contains a built-in check to ensure it was performed correctly before moving to the next. Do not proceed to subsequent steps if the validation check fails.
Phase 1: Quenching and Segregation
During the synthesis of pyrrolo-pyridinone derivatives, 1,6-dimethylpiperidine-2,4-dione is often subjected to acidic deprotection conditions .
Step 1: Reaction Quenching
Action: Slowly add the reaction mixture containing the intermediate to a flask of saturated aqueous sodium bicarbonate (
NaHCO3
) while stirring at 0–5°C.
Causality: Neutralizing acidic components prevents violent, pressure-generating reactions when the waste is eventually transferred to a sealed accumulation carboy .
Validation Check: Use universal pH indicator strips to confirm the aqueous phase is strictly between pH 7.0 and 8.0. Visually confirm that
CO2
evolution (bubbling) has completely ceased.
Step 2: Phase Partitioning
Action: Transfer the quenched mixture to a separatory funnel and allow the layers to separate completely.
Causality: Separating the aqueous and organic layers minimizes the volume of highly regulated organic waste, drastically reducing disposal costs and environmental impact .
Validation Check: Visually confirm a sharp, distinct meniscus between the organic layer and the aqueous layer.
Phase 2: Waste Accumulation and Labeling
Step 3: Containerization
Action: Drain the organic layer into a designated, high-density polyethylene (HDPE) waste carboy specifically labeled for "Halogenated Organic Waste" (if extracted with dichloromethane).
Causality: Segregating halogenated waste from non-halogenated waste prevents the formation of highly toxic dioxins during incineration and ensures compliance with EPA Land Disposal Restrictions (LDR) .
Validation Check: Verify the carboy is structurally sound, secondary containment is active, and the container is kept securely closed unless actively receiving waste .
Step 4: RCRA Point-of-Generation Labeling
Action: Immediately update the hazardous waste tag attached to the carboy.
Causality: Under EPA Subpart K (40 CFR Part 262), accurate labeling by trained professionals ensures emergency responders and waste brokers know exactly what is in the container, preventing catastrophic mixing errors .
Validation Check: Ensure the label explicitly lists all constituents (e.g., "1,6-Dimethylpiperidine-2,4-dione <5%", "Dichloromethane >90%") and the exact date accumulation began.
Phase 3: Final Disposition
Step 5: Lab-Pack Preparation
Action: Once the carboy reaches 90% capacity or approaches your facility's RCRA time limit, initiate a lab-pack disposal request with your Environmental Health & Safety (EHS) department.
Causality: Over-packing smaller containers into sturdy, padded outer drums with inert absorbents ensures safe transport to an EPA-licensed treatment facility, fulfilling Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) obligations .
Validation Check: Cross-reference the waste log with your facility's computer-based inventory system to ensure compliance with the Emergency Planning and Community Right-to-Know Act (EPCRA) Section 311 [[1]]([Link]).
Quantitative Data: RCRA Accumulation Limits
Your facility's waste generator status dictates how long 1,6-dimethylpiperidine-2,4-dione waste can legally remain on-site. Exceeding these limits can result in severe EPA civil penalties (up to $81,540 per violation, per day) .
Table 1: EPA RCRA Generator Categories and Accumulation Limits
Generator Status
Monthly Hazardous Waste Generation
Maximum On-Site Accumulation Time
Maximum On-Site Volume Limit
Very Small Quantity Generator (VSQG)
≤ 100 kg
No strict federal time limit*
≤ 1,000 kg
Small Quantity Generator (SQG)
> 100 kg and < 1,000 kg
180 days (270 days if transport > 200 miles)
≤ 6,000 kg
Large Quantity Generator (LQG)
≥ 1,000 kg
90 days
No limit
*Note: State and local regulations may impose stricter limits than federal RCRA guidelines. Always default to the most stringent regulation applicable to your site.
References
Justrite. "How to Manage Chemical Waste Disposal in Academic Labs." Available at:[Link]
Environmental Marketing Services. "Laboratory Chemical Disposal." Available at: [Link]
Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." Available at:[Link]
American Chemical Society (ACS). "Regulation of Laboratory Waste." Available at: [Link]
Lab Manager. "Hazardous Waste Management in the Laboratory." Available at:[Link]
Google Patents. "1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors.
Personal protective equipment for handling 1,6-Dimethylpiperidine-2,4-dione
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical logic. When handling specialized synthetic intermediates like 1,6-Dimethylpi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system of chemical logic. When handling specialized synthetic intermediates like 1,6-Dimethylpiperidine-2,4-dione (CAS: 209901-13-3) , understanding the why behind a safety protocol is just as critical as the how.
This compound is a highly valuable building block in modern drug discovery, most notably utilized in the synthesis of Casein kinase 1 alpha/delta (CSNK1A1) inhibitors and substituted pyrrolo-pyridinone derivatives targeting uncontrolled cellular proliferation[1]. However, the very structural features that make it synthetically useful—specifically its dual carbonyl groups—also dictate its hazard profile. This guide provides a causality-driven, step-by-step framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this critical intermediate.
Physicochemical Profiling & Hazard Causality
While specific, exhaustive toxicological data for the 1,6-dimethyl derivative is continually updated, it shares a highly conserved and well-documented hazard profile with its parent scaffold, piperidine-2,4-dione[2][3]. The presence of the dione moiety makes the molecule a reactive electrophile. In a biological context, this means the compound can readily react with nucleophilic amino acid residues (like cysteine or lysine) in epidermal proteins, leading to skin sensitization and mucosal irritation[2].
Mandates the exclusion of ignition sources (heat/sparks) and the use of certified environmental controls (fume hoods) during all handling phases.
Personal Protective Equipment (PPE) Matrix
To systematically neutralize the risks associated with H315 (skin irritation) and H317 (sensitization)[2], a robust, multi-layered PPE strategy is required. Every piece of equipment chosen below serves a specific mechanistic purpose.
Table 2: PPE Requirements for 1,6-Dimethylpiperidine-2,4-dione
Nitrile provides excellent resistance to the polar aprotic solvents (e.g., dichloromethane, acetonitrile) typically used to dissolve this intermediate for downstream DBU-catalyzed reactions[1]. Double gloving prevents breakthrough during prolonged synthetic steps.
Eye Protection
Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).
Protects against H319 (serious eye irritation)[2]. Standard safety glasses lack the orbital seal required to block micro-particulates that may aerosolize during the weighing process.
Body Protection
Flame-resistant (FR) lab coat with knit cuffs; closed-toe, non-porous footwear.
The compound must be kept away from heat and sparks (P210)[4]. Knit cuffs prevent the accidental dragging of sleeves through invisible chemical residues on the benchtop.
Respiratory
N95/P100 particulate respirator (if handled outside a hood) or standard surgical mask (inside hood).
Mitigates H335 (respiratory irritation)[2][6]. While a properly functioning fume hood usually negates the need for a respirator, it is strictly required during bulk transfers or spill cleanups.
Step-by-Step Operational Workflows
Trust in a protocol comes from its ability to self-validate. The following methodology ensures that every step verifies the safety of the next.
Protocol A: Weighing and Transferring
Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Self-validating check: Tape a small piece of tissue to the bottom of the sash; its inward pull confirms active negative pressure before you open the chemical container.
Static Elimination: Fine organic powders like piperidine-diones can carry static charges, leading to sudden aerosolization. Use an anti-static zeroing gun on both the analytical balance and the weighing paper before dispensing.
PPE Donning: Equip double nitrile gloves, chemical goggles, and an FR lab coat as specified in the matrix above.
Dispensing: Carefully dispense the required mass of 1,6-Dimethylpiperidine-2,4-dione onto the anti-static weigh boat using a clean, PTFE-coated spatula. Immediately seal the source container to prevent ambient moisture ingress.
In-Hood Solvent Addition: If preparing a stock solution, add your reaction solvent (e.g., dichloromethane[1]) directly to the receiving flask inside the fume hood. Never transport the dry, unsealed powder across the laboratory.
Decontamination: Wipe down the balance and spatulas with a solvent-dampened, lint-free cloth (e.g., using isopropanol) to remove invisible micro-residues before removing your outer gloves.
Spill Response & Disposal Methodology
In the event of a breach, containment must prioritize the suppression of inhalable dust (exacerbating H332/H335 risks)[6].
Protocol B: Solid Spill Cleanup
Isolate: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is pulled down to the lowest workable height.
Contain (No Sweeping): Do NOT use a brush or broom to sweep the dry powder. Mechanical sweeping generates highly concentrated, inhalable dust clouds.
Neutralize/Absorb: Gently cover the spilled powder with damp paper towels (using water or a mild surfactant) to bind the particulates and suppress aerosolization.
Collect: Use a non-sparking scoop to transfer the dampened material into a compatible, sealable hazardous waste container.
Dispose: Label the container explicitly as "Toxic Organic Solid Waste (Contains Piperidine-dione derivatives)." Dispose of the material via a certified hazardous waste contractor in accordance with local environmental regulations. Under no circumstances should this compound be flushed into the municipal water system.
Operational Workflow Visualization
The following diagram maps the critical path of handling 1,6-Dimethylpiperidine-2,4-dione, highlighting the mandatory safety checkpoints at each phase of the operation.
Figure 1: Step-by-step operational safety workflow for handling 1,6-Dimethylpiperidine-2,4-dione.